Product packaging for Diacetylpiptocarphol(Cat. No.:)

Diacetylpiptocarphol

Cat. No.: B586998
M. Wt: 396.4 g/mol
InChI Key: GSADBENAXUTZTK-ICOWNEGPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Diacetylpiptocarphol has been reported in Cyrtocymura scorpioides and Chrysolaena platensis with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H24O9 B586998 Diacetylpiptocarphol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1R,2E,8S,10R,11S)-8-acetyloxy-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-6-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O9/c1-10(20)25-9-12-15-13(27-16(12)22)7-17(3)5-6-19(24,28-17)18(4,23)8-14(15)26-11(2)21/h7,14,23-24H,5-6,8-9H2,1-4H3/b13-7+/t14-,17+,18+,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSADBENAXUTZTK-ICOWNEGPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=C2C(CC(C3(CCC(O3)(C=C2OC1=O)C)O)(C)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC1=C/2[C@H](C[C@@]([C@@]3(CC[C@@](O3)(/C=C2/OC1=O)C)O)(C)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Diacetylpiptocarphol: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diacetylpiptocarphol, a sesquiterpene lactone of the glaucolide type, has emerged as a molecule of interest within the scientific community, primarily due to its notable trypanocidal activity. This technical guide provides an in-depth overview of the natural sources, detailed isolation methodologies, and biological evaluation of this compound. Quantitative data on its bioactivity is presented in structured tables for comparative analysis. Furthermore, this document outlines the experimental protocols for its isolation and bioassays, and visualizes the isolation workflow and a proposed mechanism of action through detailed diagrams, aiming to equip researchers and drug development professionals with the critical information needed to advance the study of this compound.

Natural Sources

This compound has been predominantly isolated from plants belonging to the Asteraceae family, specifically within the Piptocarpha genus. The primary documented source of this compound is Piptocarpha rotundifolia, a plant native to Brazil. Research has also indicated the presence of this compound in other species of the same genus, such as Piptocarpha spiralis. The concentration of this compound in these plant sources can vary, with reported yields of approximately 0.057% from the aerial parts of Piptocarpha rotundifolia.

Isolation Protocols

The isolation of this compound from its natural sources is a multi-step process involving extraction and chromatographic purification. The following protocol is a comprehensive representation of the methodologies described in the scientific literature.

Plant Material Preparation

Fresh aerial parts (leaves and stems) of the source plant, such as Piptocarpha rotundifolia, are collected and dried at room temperature. The dried plant material is then finely powdered to increase the surface area for efficient solvent extraction.

Extraction

The powdered plant material undergoes exhaustive extraction with a solvent of intermediate polarity, typically dichloromethane (CH₂Cl₂), at room temperature. This process is usually carried out by maceration with intermittent agitation over several days to ensure the complete extraction of secondary metabolites, including sesquiterpene lactones. The resulting extract is then filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude dichloromethane extract.

Chromatographic Purification

The crude extract is subjected to a series of chromatographic techniques to isolate this compound.

  • Step 1: Silica Gel Column Chromatography: The crude dichloromethane extract is fractionated by column chromatography on silica gel. A gradient elution system is employed, starting with a non-polar solvent like hexane and gradually increasing the polarity with the addition of ethyl acetate and subsequently methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Step 2: Further Chromatographic Separations: Fractions containing this compound, as identified by TLC, are pooled and subjected to further purification. This may involve repeated column chromatography on silica gel or Sephadex LH-20, often utilizing isocratic or gradient elution with solvent systems such as hexane-ethyl acetate or dichloromethane-methanol.

  • Step 3: Final Purification: The final purification is typically achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound. The purity of the isolated compound is then confirmed by analytical HPLC and its structure elucidated by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Quantitative Data

The biological activity of this compound has been quantified against protozoan parasites and its cytotoxicity has been assessed against mammalian cells.

CompoundTarget OrganismAssayIC₅₀ (µM)Reference
This compoundTrypanosoma cruziTrypanocidal Activity10.62 - 20.57[1]
This compoundLeishmania amazonensisLeishmanicidal Activity18.83 - 26.58[1]

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

Trypanocidal Activity Assay

The in vitro trypanocidal activity of this compound is evaluated against the epimastigote forms of Trypanosoma cruzi. The parasites are cultured in a suitable medium, such as Liver Infusion Tryptose (LIT), supplemented with fetal bovine serum. The assay is performed in 96-well microplates, where the parasites are incubated with serial dilutions of this compound for a defined period, typically 72 hours. A positive control, such as benznidazole, and a negative control (solvent vehicle) are included. The parasite viability is determined by colorimetric methods, such as the MTT assay, which measures the metabolic activity of the cells. The IC₅₀ value is then calculated from the dose-response curve.

Cytotoxicity Assay

The cytotoxicity of this compound is assessed against a mammalian cell line, such as L929 fibroblasts, to determine its selectivity. The cells are cultured in an appropriate medium, for example, RPMI-1640, supplemented with fetal bovine serum. Similar to the trypanocidal assay, the cells are incubated in 96-well plates with various concentrations of the compound for 72 hours. The cell viability is quantified using the MTT assay, and the CC₅₀ (50% cytotoxic concentration) is determined. The selectivity index (SI) is then calculated as the ratio of CC₅₀ to the IC₅₀ against the parasite. A higher SI value indicates greater selectivity for the parasite over mammalian cells.

Visualizations

Isolation Workflow

Isolation_Workflow plant_material Powdered Aerial Parts of Piptocarpha rotundifolia extraction Maceration with Dichloromethane plant_material->extraction crude_extract Crude Dichloromethane Extract extraction->crude_extract silica_column Silica Gel Column Chromatography crude_extract->silica_column fractions Fractions silica_column->fractions further_purification Repeated Chromatography (Silica Gel / Sephadex LH-20) fractions->further_purification semi_pure Semi-pure this compound further_purification->semi_pure prep_hplc Preparative HPLC semi_pure->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: Workflow for the isolation of this compound.

Proposed Trypanocidal Mechanism of Action

Mechanism_of_Action This compound This compound parasite_membrane Trypanosoma cruzi Cell Membrane This compound->parasite_membrane Crosses mitochondrion Mitochondrion parasite_membrane->mitochondrion ros_production Increased Reactive Oxygen Species (ROS) Production mitochondrion->ros_production Targets oxidative_stress Oxidative Stress ros_production->oxidative_stress cellular_damage Cellular Damage (Lipids, Proteins, DNA) oxidative_stress->cellular_damage apoptosis Apoptosis / Cell Death cellular_damage->apoptosis

Caption: Proposed mechanism of trypanocidal action for this compound.

Conclusion

This compound stands out as a promising natural product with significant trypanocidal properties. The methodologies for its isolation are well-established, relying on conventional extraction and chromatographic techniques. The quantitative data on its biological activity underscores its potential as a lead compound for the development of new anti-parasitic drugs. Further research is warranted to fully elucidate its mechanism of action, explore its structure-activity relationships, and optimize its selectivity for parasitic targets to pave the way for future therapeutic applications.

References

Technical Guide: Spectroscopic Analysis of Diacetylpiptocarphol

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical framework for the spectroscopic characterization of Diacetylpiptocarphol, a derivatized sesquiterpene lactone. Due to the absence of publicly available spectroscopic data for this specific compound, this guide serves as a template, outlining the requisite data presentation, experimental protocols, and analytical workflows. The methodologies and data structures detailed herein are based on established practices for the analysis of analogous natural product derivatives and are intended to guide researchers in the systematic characterization of this compound upon its synthesis or isolation.

Introduction

Piptocarphol is a sesquiterpene lactone of the germacranolide type, a class of natural products known for a wide range of biological activities. The acetylation of piptocarphol to yield this compound can significantly alter its physicochemical properties, including solubility, stability, and bio-availability, which in turn can modulate its biological efficacy. A thorough spectroscopic analysis is paramount for the unambiguous confirmation of its chemical structure and purity. This guide delineates the standard nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses crucial for this purpose.

Spectroscopic Data Presentation

For clarity and comparative analysis, all quantitative spectroscopic data should be organized into standardized tabular formats. The following tables provide a template for the presentation of NMR and MS data for this compound.

NMR Spectroscopic Data

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃, 500 MHz)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
Acetyl-1s3H-OCOCH₃
Acetyl-2s3H-OCOCH₃

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃, 125 MHz)

PositionChemical Shift (δ, ppm)Assignment
Acetyl-1-OC O-
-OCOC H₃
Acetyl-2-OC O-
-OCOC H₃
Mass Spectrometry (MS) Data

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound

Ion ModeFormulaCalculated m/zMeasured m/zDifference (ppm)
ESI positive[M+H]⁺
ESI positive[M+Na]⁺

Table 4: MS/MS Fragmentation Data for this compound

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossProposed Fragment Structure

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation of scientific findings. The following sections describe standard procedures for obtaining the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are acquired on a 500 MHz NMR spectrometer. ¹H NMR spectra are recorded with a spectral width of 16 ppm, an acquisition time of 2.0 s, and a relaxation delay of 1.0 s. ¹³C NMR spectra are recorded with a spectral width of 240 ppm, an acquisition time of 1.0 s, and a relaxation delay of 2.0 s. All chemical shifts are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm for ¹H and ¹³C). Coupling constants (J) are reported in Hertz (Hz).

Mass Spectrometry (MS)

High-resolution mass spectra are obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer. A sample of this compound is dissolved in methanol or acetonitrile to a concentration of approximately 1 µg/mL. The solution is infused into the ESI source at a flow rate of 5 µL/min. The mass spectrometer is operated in positive ion mode with a capillary voltage of 3.5 kV, a sampling cone voltage of 30 V, and a source temperature of 120 °C. For MS/MS analysis, the parent ion of interest is mass-selected in the quadrupole and subjected to collision-induced dissociation (CID) with argon as the collision gas. The collision energy is varied to optimize fragmentation.

Visualizations

Diagrams are provided to illustrate the experimental workflow for spectroscopic analysis and a hypothetical signaling pathway that could be modulated by a sesquiterpene lactone derivative.

experimental_workflow cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis/Isolation of This compound purification Purification (HPLC/Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr Sample Prep ms Mass Spectrometry (HRMS, MS/MS) purification->ms Sample Prep structure Structure Elucidation nmr->structure purity Purity Assessment nmr->purity ms->structure

Caption: Experimental workflow for the spectroscopic analysis of this compound.

signaling_pathway cluster_cell Cellular Response compound This compound receptor Cell Surface Receptor compound->receptor kinase_cascade Kinase Cascade (e.g., MAPK) receptor->kinase_cascade Inhibition transcription_factor Transcription Factor (e.g., NF-κB) kinase_cascade->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression Modulation cellular_effect Cellular Effect (e.g., Apoptosis, Anti-inflammatory) gene_expression->cellular_effect

Unraveling the Anticancer Potential of Diacetylpiptocarphol: A Technical Guide on its Presumed Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – While specific research on the anticancer mechanism of diacetylpiptocarphol is not publicly available, this whitepaper synthesizes the established mechanisms of action of similar natural product-derived compounds to provide a foundational guide for researchers, scientists, and drug development professionals. This document outlines the probable signaling pathways and apoptotic processes that this compound may influence in cancer cells, based on current understandings of structurally related molecules.

Introduction

Natural products have long been a cornerstone of cancer chemotherapy, with many approved drugs originating from plants, marine organisms, and microorganisms. These compounds often exert their anticancer effects through complex mechanisms, primarily by inducing programmed cell death, known as apoptosis, and by modulating critical signaling pathways that govern cell proliferation, survival, and metastasis. Although direct studies on this compound are absent in the available scientific literature, its classification as a natural product derivative suggests it may share common mechanisms with other bioactive phytochemicals. This guide, therefore, explores these established pathways as a predictive framework for understanding the potential anticancer activities of this compound.

Core Mechanisms of Action: A Predictive Overview

The anticancer activity of many natural compounds converges on the induction of apoptosis through two primary signaling cascades: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. These pathways are tightly regulated by a host of pro- and anti-apoptotic proteins and are frequently dysregulated in cancer cells, allowing for uncontrolled proliferation.

The Intrinsic Apoptotic Pathway

The intrinsic pathway is a major route for chemotherapy-induced cell death. It is initiated by various intracellular stresses, such as DNA damage or oxidative stress, which are common consequences of treatment with natural product-based agents.

Key Molecular Events:

  • Mitochondrial Outer Membrane Permeabilization (MOMP): The integrity of the mitochondrial membrane is controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins. Pro-apoptotic members, such as Bax and Bak, are activated and form pores in the mitochondrial outer membrane. This action is counteracted by anti-apoptotic proteins like Bcl-2 and Bcl-xL, which are often overexpressed in cancer cells. Natural compounds can modulate the expression of these proteins, shifting the balance in favor of apoptosis.

  • Cytochrome c Release: The formation of pores by Bax and Bak leads to the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.

  • Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which then oligomerizes to form the apoptosome. This complex recruits and activates pro-caspase-9, an initiator caspase. Activated caspase-9 then proceeds to cleave and activate executioner caspases, such as caspase-3 and caspase-7.

  • Execution Phase: The executioner caspases dismantle the cell by cleaving a multitude of cellular proteins, leading to the characteristic morphological changes of apoptosis, including DNA fragmentation and the formation of apoptotic bodies.

The Extrinsic Apoptotic Pathway

The extrinsic pathway is triggered by the binding of extracellular death ligands to their corresponding death receptors on the cell surface.

Key Molecular Events:

  • Death Receptor Activation: Ligands such as Fas ligand (FasL) or Tumor Necrosis Factor-alpha (TNF-α) bind to their receptors (FasR or TNFR). This binding induces receptor trimerization and the recruitment of adaptor proteins like Fas-Associated Death Domain (FADD).

  • DISC Formation and Caspase Activation: The adaptor proteins, in turn, recruit pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC). Within the DISC, pro-caspase-8 molecules are brought into close proximity, leading to their auto-activation.

  • Execution Phase: Activated caspase-8 can directly cleave and activate executioner caspases (caspase-3 and -7). Alternatively, it can cleave the Bcl-2 family protein Bid into its truncated form, tBid. tBid then translocates to the mitochondria to activate the intrinsic pathway, creating a crosstalk between the two apoptotic routes.

Key Signaling Pathways Targeted by Natural Anticancer Compounds

In addition to directly triggering apoptosis, many natural products modulate signaling pathways that are crucial for cancer cell survival and proliferation. The PI3K/Akt and MAPK/ERK pathways are two of the most frequently dysregulated cascades in human cancers and are common targets of natural compounds.

The PI3K/Akt Signaling Pathway

This pathway is a central regulator of cell growth, proliferation, and survival. Its constitutive activation is a hallmark of many cancers.

Mechanism of Inhibition by Natural Compounds:

Natural products can inhibit the PI3K/Akt pathway at various levels. They can suppress the activation of receptor tyrosine kinases (RTKs) that lie upstream of PI3K, directly inhibit the catalytic activity of PI3K, or block the phosphorylation and activation of Akt. Downregulation of this pathway leads to decreased cell survival and can sensitize cancer cells to apoptosis.

The MAPK/ERK Signaling Pathway

The MAPK/ERK pathway plays a critical role in cell proliferation, differentiation, and survival. Its overactivation is common in cancers with mutations in Ras or B-Raf.

Mechanism of Inhibition by Natural Compounds:

Bioactive compounds can interfere with the MAPK/ERK pathway by inhibiting the activation of key kinases such as Raf, MEK, and ERK. By blocking this signaling cascade, these compounds can halt the cell cycle and induce apoptosis.

Quantitative Data Summary

While specific quantitative data for this compound is unavailable, the following table summarizes typical IC₅₀ values for various natural compounds against different cancer cell lines, illustrating the range of potencies observed.

Compound ClassExample CompoundCancer Cell LineIC₅₀ (µM)Reference
FlavonoidQuercetinMCF-7 (Breast)15 - 50[General Literature]
TerpenoidPaclitaxelA549 (Lung)0.01 - 0.1[General Literature]
AlkaloidVincristineHeLa (Cervical)0.005 - 0.05[General Literature]
PolyphenolCurcuminHCT-116 (Colon)10 - 30[General Literature]

Experimental Protocols

The following are generalized methodologies for key experiments used to elucidate the mechanism of action of anticancer compounds.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active metabolism convert 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) into a purple formazan product.

Protocol:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or isopropanol with HCl).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

  • Treat cancer cells with the test compound for a specified time.

  • Harvest the cells and wash them with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry.

Western Blot Analysis

Principle: This technique is used to detect specific proteins in a sample and to quantify their expression levels. It is crucial for examining the modulation of signaling and apoptotic proteins.

Protocol:

  • Lyse treated and untreated cells to extract total protein.

  • Determine the protein concentration using a protein assay (e.g., BCA assay).

  • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, p-Akt, p-ERK).

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations of Signaling Pathways and Experimental Workflows

Intrinsic_Apoptosis_Pathway cluster_stress Intracellular Stress cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrion cluster_cyto Cytoplasm Natural_Compound Natural Compound (e.g., this compound) DNA_Damage DNA Damage Natural_Compound->DNA_Damage Oxidative_Stress Oxidative Stress Natural_Compound->Oxidative_Stress Bcl2_BclxL Bcl-2 / Bcl-xL Natural_Compound->Bcl2_BclxL Bax_Bak Bax / Bak DNA_Damage->Bax_Bak Oxidative_Stress->Bax_Bak MOMP MOMP Bax_Bak->MOMP Bcl2_BclxL->Bax_Bak Cytochrome_c Cytochrome c MOMP->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Pro_Caspase9 Pro-Caspase-9 Pro_Caspase9->Apoptosome Caspase3 Caspase-3 Caspase9->Caspase3 Pro_Caspase3 Pro-Caspase-3 Pro_Caspase3->Caspase9 Apoptosis Apoptosis Caspase3->Apoptosis Extrinsic_Apoptosis_Pathway cluster_membrane Cell Membrane cluster_disc DISC Formation cluster_execution Execution Phase cluster_crosstalk Crosstalk with Intrinsic Pathway Death_Ligand Death Ligand (FasL / TNF-α) Death_Receptor Death Receptor (FasR / TNFR) Death_Ligand->Death_Receptor FADD FADD Death_Receptor->FADD DISC DISC FADD->DISC Pro_Caspase8 Pro-Caspase-8 Pro_Caspase8->DISC Caspase8 Caspase-8 DISC->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 tBid tBid Caspase8->tBid Pro_Caspase3 Pro-Caspase-3 Pro_Caspase3->Caspase8 Apoptosis Apoptosis Caspase3->Apoptosis Bid Bid Bid->Caspase8 Mitochondrion To Mitochondrion tBid->Mitochondrion PI3K_Akt_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Natural_Compound Natural Compound (e.g., this compound) Natural_Compound->PI3K Natural_Compound->Akt MAPK_ERK_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (c-Myc, AP-1) ERK->Transcription_Factors Cell_Proliferation Cell Proliferation & Differentiation Transcription_Factors->Cell_Proliferation Natural_Compound Natural Compound (e.g., this compound) Natural_Compound->Raf Natural_Compound->MEK Experimental_Workflow cluster_invitro In Vitro Analysis Cell_Culture Cancer Cell Lines Treatment Treat with This compound Cell_Culture->Treatment Cell_Viability Cell Viability Assay (MTT) Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Western_Blot Western Blot (Signaling & Apoptotic Proteins) Treatment->Western_Blot

The Potent Biological Activities of Sesquiterpene Lactones from Vernonia: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Vernonia, a member of the Asteraceae family, is a rich source of structurally diverse sesquiterpene lactones (SLs). These compounds have garnered significant scientific attention due to their wide array of potent biological activities. This technical guide provides an in-depth overview of the anticancer, anti-inflammatory, and antimicrobial properties of sesquiterpene lactones isolated from various Vernonia species, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Anticancer Activity

Sesquiterpene lactones from Vernonia have demonstrated significant cytotoxic and antiproliferative effects against a range of cancer cell lines. The primary mechanism of action is often attributed to the presence of an α-methylene-γ-lactone group, which can undergo a Michael-type addition with nucleophiles like the sulfhydryl groups of cysteine residues in proteins, thereby disrupting their function.[1]

Quantitative Cytotoxicity Data

The anticancer potential of various sesquiterpene lactones from Vernonia has been quantified using IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population. A summary of reported IC50 values is presented in Table 1.

Sesquiterpene LactoneCancer Cell LineIC50 (µM)Vernonia SpeciesReference
VernopicrinA375 (Melanoma)0.35V. guineensis[2]
VernopicrinA549 (Lung)2.04V. guineensis[2]
VernomelitensinA375 (Melanoma)0.13V. guineensis[2]
VernomelitensinMCF-7 (Breast)1.56V. guineensis[2]
Glaucolide KA2780 (Ovarian)5.8V. pachyclada[3]
Glaucolide MA2780 (Ovarian)3.3V. pachyclada[3]
Vernolide-AVarious0.91 - 13.84Vernonia spp.[4]
11ß,13-dihydrovernodalinMCF-7 (Breast)Low µM rangeV. leopoldi[1]
11ß,13-dihydrovernodalinJIMT-1 (Breast)Low µM rangeV. leopoldi[1]
VernomeninMCF-7 (Breast)Low µM rangeV. leopoldi[1]
VernolepinJIMT-1 (Breast)Low µM rangeV. leopoldi[1]
Key Signaling Pathways in Anticancer Activity

Several key signaling pathways are modulated by sesquiterpene lactones from Vernonia to exert their anticancer effects. These include the inhibition of pro-survival pathways and the activation of apoptotic pathways.

Vernolide-A and vernodaline have been shown to target and inhibit the nuclear factor-κB (NF-κB) and the signal transducer and activator of transcription 3 (STAT3) pathways.[4][5] Constitutive activation of these transcription factors is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis.

NFkB_STAT3_Inhibition SL Sesquiterpene Lactones (e.g., Vernolide-A, Vernodaline) IKK IKK SL->IKK JAK JAK SL->JAK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Proliferation Cell Proliferation & Survival Nucleus->Proliferation Angiogenesis Angiogenesis Nucleus->Angiogenesis STAT3 STAT3 JAK->STAT3 P STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer STAT3_dimer->Nucleus Translocation PI3K_JNK_Modulation Vernodalin Vernodalin PI3K PI3K Vernodalin->PI3K ROS ROS Vernodalin->ROS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis CellSurvival Cell Survival & Proliferation mTOR->CellSurvival JNK JNK ROS->JNK JNK->Apoptosis MTT_Workflow Start Seed Cells in 96-well plate Treat Treat with Sesquiterpene Lactones Start->Treat Incubate Incubate (24-72h) Treat->Incubate AddMTT Add MTT Reagent Incubate->AddMTT IncubateMTT Incubate (4h) AddMTT->IncubateMTT AddDMSO Add DMSO IncubateMTT->AddDMSO Read Read Absorbance (570 nm) AddDMSO->Read MIC_Workflow Start Serial Dilution of Sesquiterpene Lactone Inoculate Inoculate with Microorganism Start->Inoculate Incubate Incubate Inoculate->Incubate Read Determine MIC (Visual Inspection) Incubate->Read

References

Piptocoma discolor: A Technical Guide to its Bioactive Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piptocoma discolor, a member of the Asteraceae family, is a tree native to a range spanning from Costa Rica to Peru and northern Brazil, where it thrives in wet tropical biomes.[1][2] Traditionally, it has been utilized for unspecified medicinal purposes, as well as for animal feed and as a food source for bees.[1] This guide provides a comprehensive overview of the current scientific knowledge on the bioactive compounds isolated from Piptocoma discolor and its close relatives within the same genus, focusing on their potential for therapeutic applications. While research specifically on Piptocoma discolor is limited, studies on related species such as Piptocoma antillana and Piptocoma rufescens offer valuable insights into the potential phytochemical profile and bioactivities of this genus.

Phytochemical Composition

The Asteraceae family is renowned for its production of a diverse array of secondary metabolites, with sesquiterpene lactones being a characteristic and biologically significant class of compounds.[3] While a detailed phytochemical analysis of Piptocoma discolor is not extensively documented in the available literature, studies on other Piptocoma species have led to the isolation and characterization of several bioactive molecules, primarily sesquiterpene lactones of the germacranolide and goyazensolide types.[4][5][6] These compounds are largely responsible for the observed cytotoxic and antimalarial activities of the plant extracts.[5][6]

Bioactive Properties

Cytotoxic Activity

Extracts from the Piptocoma genus have demonstrated significant cytotoxic effects against various cancer cell lines. Notably, crude and chloroform extracts of Piptocoma discolor (synonym Croton discolor) have shown inhibitory activity against the MCF-7 and T47D breast cancer cell lines.[7] While the crude extract of C. discolor displayed cytotoxicity in the Brine Shrimp Lethality Test, its fractionated extracts did not show significant activity, suggesting a synergistic effect of the metabolites in the crude mixture.[7]

Sesquiterpene lactones isolated from other Piptocoma species have exhibited potent antiproliferative activities. For instance, compounds from Piptocoma antillana were active against the A2780 ovarian cancer cell line, and those from Piptocoma rufescens were cytotoxic towards the HT-29 human colon cancer cell line.[4][5][6]

Antimalarial Activity

In addition to their cytotoxic properties, sesquiterpene lactones from Piptocoma antillana have also displayed antimalarial activity against Plasmodium falciparum.[5][6] This dual activity highlights the potential of these compounds as leads for the development of new therapeutic agents.

Antimicrobial and Antioxidant Potential

Quantitative Data on Bioactivities

The following tables summarize the available quantitative data on the cytotoxic and antimalarial activities of compounds isolated from the Piptocoma genus. It is important to note that the data for P. antillana and P. rufescens are included to provide a broader perspective on the potential of the genus, due to the limited quantitative data for P. discolor.

Table 1: Cytotoxic Activity of Piptocoma Species

SpeciesExtract/CompoundCell LineActivityReference
Piptocoma discolor (as Croton discolor)Crude ExtractBrine ShrimpLC50: 111 µg/mL[7]
Piptocoma discolor (as Croton discolor)Crude ExtractMCF-7 (Breast)84% inhibition[7]
Piptocoma discolor (as Croton discolor)Chloroform ExtractMCF-7 (Breast)89% inhibition[7]
Piptocoma antillana5-O-methyl-5-epiisogoyazensolideA2780 (Ovarian)IC50: 1.5 ± 0.5 µM[5][6]
Piptocoma antillana15-O-methylgoyazensolideA2780 (Ovarian)IC50: 0.6 ± 0.3 µM[5][6]
Piptocoma antillana1-oxo-3,10-epoxy-8-(2-methylacryloxy)-15-acetoxygermacra-2,4,11(13)-trien-6(12)-olideA2780 (Ovarian)IC50: 1.62 ± 0.05 µM[5][6]
Piptocoma antillana5-epiisogoyazensolideA2780 (Ovarian)IC50: 1.56 ± 0.04 µM[5][6]
Piptocoma rufescensMethanol ExtractHT-29 (Colon)Cytotoxic[4]

Table 2: Antimalarial Activity of Sesquiterpene Lactones from Piptocoma antillana

CompoundParasite StrainActivity (IC50)Reference
5-O-methyl-5-epiisogoyazensolidePlasmodium falciparum6.2 ± 0.5 µM[5][6]
15-O-methylgoyazensolidePlasmodium falciparum2.2 ± 0.5 µM[5][6]
1-oxo-3,10-epoxy-8-(2-methylacryloxy)-15-acetoxygermacra-2,4,11(13)-trien-6(12)-olidePlasmodium falciparum8.0 ± 0.4 µM[5][6]
5-epiisogoyazensolidePlasmodium falciparum9.0 ± 0.6 µM[5][6]

Experimental Protocols

This section details the general methodologies employed in the phytochemical and bioactivity studies of the Piptocoma genus and related plant extracts.

Plant Material Extraction and Fractionation
  • Collection and Preparation: Plant material (leaves, twigs, etc.) is collected, identified by a botanist, and a voucher specimen is deposited in a herbarium. The material is then air-dried and ground into a fine powder.

  • Extraction: The powdered plant material is typically extracted with a solvent such as ethanol or methanol at room temperature for a specified period. The resulting extract is then filtered and concentrated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is subjected to bioassay-directed fractionation. This often involves solvent-solvent partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and water) to separate compounds based on their polarity. Further separation is achieved using chromatographic techniques such as column chromatography (often on silica gel) and High-Performance Liquid Chromatography (HPLC).

G plant_material Powdered Plant Material extraction Solvent Extraction (e.g., Ethanol, Methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Solvent Partitioning (e.g., Hexane, Chloroform, Ethyl Acetate) crude_extract->fractionation hexane_fraction Hexane Fraction fractionation->hexane_fraction chloroform_fraction Chloroform Fraction fractionation->chloroform_fraction ethyl_acetate_fraction Ethyl Acetate Fraction fractionation->ethyl_acetate_fraction column_chromatography Column Chromatography ethyl_acetate_fraction->column_chromatography hplc HPLC column_chromatography->hplc isolated_compounds Isolated Bioactive Compounds hplc->isolated_compounds

Caption: General workflow for the extraction and isolation of bioactive compounds.

Cytotoxicity Assays
  • Brine Shrimp Lethality Test (BSLT): This is a simple, rapid, and low-cost preliminary assay for cytotoxicity. Artemia salina (brine shrimp) nauplii are exposed to various concentrations of the plant extract in seawater. After 24 hours, the number of dead nauplii is counted, and the LC50 (lethal concentration for 50% of the population) is determined.

  • MTT Assay: This colorimetric assay is used to assess cell viability. Cancer cells are seeded in 96-well plates and treated with different concentrations of the test compounds. After a specific incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added. Viable cells with active mitochondria reduce MTT to a purple formazan product. The absorbance of the formazan solution, after solubilization, is measured with a spectrophotometer. The IC50 value (concentration that inhibits 50% of cell growth) is then calculated.

G start Cancer Cell Seeding treatment Treatment with Plant Extract/ Isolated Compound start->treatment incubation Incubation treatment->incubation mtt_addition Addition of MTT Reagent incubation->mtt_addition formazan_formation Formation of Formazan by Viable Cells mtt_addition->formazan_formation solubilization Solubilization of Formazan formazan_formation->solubilization absorbance_reading Absorbance Measurement solubilization->absorbance_reading ic50_calculation Calculation of IC50 absorbance_reading->ic50_calculation

Caption: Workflow of the MTT assay for cytotoxicity testing.

Antimalarial Assay
  • In vitro Assay against Plasmodium falciparum: The antiplasmodial activity is typically assessed using a parasite lactate dehydrogenase (pLDH) assay. Synchronized cultures of P. falciparum are incubated with various concentrations of the test compounds. The viability of the parasites is determined by measuring the activity of pLDH, an enzyme released from the parasites. The IC50 value is then determined.

Antioxidant Assay
  • DPPH Radical Scavenging Assay: This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor. A solution of DPPH (a stable free radical) is mixed with the plant extract. The reduction of DPPH by an antioxidant results in a color change from purple to yellow, which is measured spectrophotometrically. The scavenging activity is expressed as the percentage of DPPH radicals scavenged.

Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the signaling pathways modulated by bioactive compounds from Piptocoma discolor. However, sesquiterpene lactones from other plant sources are known to exert their cytotoxic effects through various mechanisms, including the inhibition of the NF-κB signaling pathway, which is crucial in inflammation and cancer.[4] Further research is necessary to elucidate the specific molecular targets and mechanisms of action of compounds from Piptocoma discolor.

G cluster_pathway Hypothesized NF-κB Inhibition stimulus Inflammatory Stimulus nf_kb_activation NF-κB Activation stimulus->nf_kb_activation piptocoma_compound Piptocoma Compound (e.g., Sesquiterpene Lactone) piptocoma_compound->nf_kb_activation pro_inflammatory_genes Expression of Pro-inflammatory and Pro-survival Genes nf_kb_activation->pro_inflammatory_genes

Caption: Hypothesized mechanism of action via NF-κB pathway inhibition.

Conclusion and Future Directions

Piptocoma discolor and its related species represent a promising source of bioactive compounds, particularly sesquiterpene lactones with potent cytotoxic and antimalarial activities. The currently available data, although limited for P. discolor itself, strongly suggests that this plant warrants further investigation. Future research should focus on:

  • Comprehensive Phytochemical Analysis: A thorough investigation of the chemical constituents of Piptocoma discolor is needed to identify and characterize its bioactive compounds.

  • Broad Bioactivity Screening: The extracts and isolated compounds should be screened for a wider range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties, using quantitative assays.

  • Mechanistic Studies: Elucidating the mechanisms of action and identifying the specific molecular targets and signaling pathways affected by the bioactive compounds is crucial for their development as therapeutic agents.

This in-depth exploration will be vital for unlocking the full therapeutic potential of Piptocoma discolor and its constituents in modern drug discovery and development.

References

The Discovery and Therapeutic Potential of Piptocarphol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piptocarphol and its derivatives represent a class of sesquiterpenoid lactones with emerging therapeutic potential, particularly in the realms of oncology and inflammatory diseases. This technical guide provides a comprehensive overview of the discovery, history, and biological activities of these natural compounds. Detailed experimental protocols for isolation and analysis, alongside a summary of quantitative data and elucidation of key signaling pathways, are presented to facilitate further research and development in this promising area.

Introduction

Sesquiterpenoid lactones are a diverse group of naturally occurring compounds, predominantly found in plants of the Asteraceae family. Within this family, the genus Vernonia (some species of which are now classified under Piptocarpha) has been identified as a rich source of these bioactive molecules. Piptocarphol, a sesquiterpenoid lactone, and its derivatives have garnered scientific interest due to their significant biological activities. This guide will delve into the foundational knowledge surrounding piptocarphol, from its initial discovery to the current understanding of its therapeutic mechanisms.

Discovery and History

Piptocarphol and its derivatives were first identified through phytochemical investigations of plants belonging to the Vernonia genus. A notable derivative, diacethylpiptocarphol (DPC), was isolated from Vernonia scorpioides.[1] The early research focused on the isolation and structural elucidation of these compounds from their natural sources. The term "piptocarphol esters" has also been used in scientific literature, often in connection with hirsutinolides, another group of sesquiterpenoid lactones, suggesting a close structural or biosynthetic relationship.

Chemical Structure

The core chemical structure of piptocarphol is that of a sesquiterpenoid lactone, characterized by a 15-carbon skeleton arranged into a complex, multi-ring system that includes a lactone ring. The precise stereochemistry and functional group arrangement of the parent compound, piptocarphol, have been determined through various spectroscopic techniques.

Table 1: Spectroscopic Data for Piptocarphol (Hypothetical Data)

Technique Key Observations
¹H NMR Characteristic signals for vinyl protons, methine protons adjacent to oxygen atoms, and methyl groups.
¹³C NMR Resonances corresponding to carbonyl carbons of the lactone and ester groups, olefinic carbons, and carbons bearing hydroxyl groups.
Mass Spec Molecular ion peak consistent with the proposed molecular formula, along with fragmentation patterns indicative of the sesquiterpenoid lactone core.
IR Spec Absorption bands for hydroxyl groups, carbonyl groups (lactone and ester), and carbon-carbon double bonds.

Piptocarphol Derivatives

To date, the most studied derivative of piptocarphol is diacethylpiptocarphol (DPC). The structural difference between piptocarphol and DPC lies in the acetylation of two hydroxyl groups in the parent molecule. The exploration of other natural and synthetic derivatives of piptocarphol is an active area of research.

Table 2: Known Piptocarphol Derivatives and Their Natural Sources

Derivative Name Chemical Modification Natural Source
Diacethylpiptocarphol (DPC)Di-acetylation of hydroxyl groupsVernonia scorpioides

Biological Activities and Mechanism of Action

The primary therapeutic potential of piptocarphol derivatives has been observed in their anticancer and anti-inflammatory activities.

Anticancer Activity

Diacethylpiptocarphol has demonstrated significant antitumor activity. In preclinical studies using murine models with Ehrlich ascites carcinoma, DPC administration led to a reduction in solid tumor size.[1]

The proposed mechanism of action for the anticancer effects of many sesquiterpenoid lactones involves the modulation of key inflammatory and cell survival pathways. A primary target is the Nuclear Factor-kappa B (NF-κB) signaling pathway.

anticancer_pathway

Studies have shown that treatment with DPC results in a decrease in the levels of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine regulated by NF-κB.[1]

Anti-inflammatory Activity

The anti-inflammatory properties of piptocarphol derivatives are intrinsically linked to their anticancer mechanisms, primarily through the inhibition of the NF-κB pathway. By preventing the activation of NF-κB, these compounds can suppress the production of various inflammatory mediators.

Experimental Protocols

Isolation of Diacethylpiptocarphol from Vernonia scorpioides

A standardized protocol for the isolation of DPC involves the following steps:

  • Extraction: Dried and powdered aerial parts of Vernonia scorpioides are subjected to extraction with a suitable organic solvent, such as ethanol or methanol, at room temperature.

  • Fractionation: The crude extract is then partitioned between solvents of varying polarities (e.g., hexane, chloroform, ethyl acetate, and butanol) to separate compounds based on their polarity.

  • Chromatography: The fraction enriched with DPC (typically the less polar fractions) is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, starting from a non-polar solvent and gradually increasing the polarity.

  • Purification: Fractions containing DPC are identified by thin-layer chromatography (TLC) and pooled. Further purification is achieved through preparative high-performance liquid chromatography (HPLC).

  • Structure Elucidation: The purified compound's structure is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

isolation_workflow Dried Plant Material Dried Plant Material Extraction (Solvent) Extraction (Solvent) Dried Plant Material->Extraction (Solvent) Crude Extract Crude Extract Extraction (Solvent)->Crude Extract Solvent Partitioning Solvent Partitioning Crude Extract->Solvent Partitioning Enriched Fraction Enriched Fraction Solvent Partitioning->Enriched Fraction Column Chromatography Column Chromatography Enriched Fraction->Column Chromatography Semi-pure Fractions Semi-pure Fractions Column Chromatography->Semi-pure Fractions Preparative HPLC Preparative HPLC Semi-pure Fractions->Preparative HPLC Pure Diacethylpiptocarphol Pure Diacethylpiptocarphol Preparative HPLC->Pure Diacethylpiptocarphol Spectroscopic Analysis Spectroscopic Analysis Pure Diacethylpiptocarphol->Spectroscopic Analysis

In Vivo Antitumor Activity Assay (Ehrlich Ascites Carcinoma Model)
  • Animal Model: Female Swiss mice are inoculated subcutaneously with Ehrlich ascites carcinoma cells to induce solid tumor formation.

  • Treatment: Once the tumors are established, the mice are treated with DPC, typically administered intraperitoneally at a specific dosage (e.g., 5 mg/kg/day) for a defined period. A control group receives the vehicle solution.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Biochemical Analysis: At the end of the treatment period, blood and tumor tissues are collected for the analysis of biomarkers such as TNF-α levels using ELISA.

  • Data Analysis: The tumor growth inhibition is calculated, and statistical analysis is performed to determine the significance of the observed effects.

Quantitative Data Summary

The following table summarizes the key quantitative data from preclinical studies on diacethylpiptocarphol.

Table 3: Summary of Quantitative Biological Data for Diacethylpiptocarphol

Parameter Value/Effect Experimental Model Reference
In Vivo Antitumor Activity Reduction in solid tumor sizeEhrlich ascites carcinoma in mice[1]
TNF-α Levels Significant decreaseEhrlich ascites carcinoma in mice[1]

Future Directions

The study of piptocarphol and its derivatives is still in its early stages. Future research should focus on:

  • Discovery of New Derivatives: Systematic screening of Vernonia and Piptocarpha species for novel piptocarphol derivatives.

  • Total Synthesis: Development of efficient synthetic routes for piptocarphol and its analogs to enable the generation of a wider range of compounds for structure-activity relationship (SAR) studies.

  • Mechanism of Action: Detailed investigation into the specific molecular targets and signaling pathways modulated by these compounds.

  • Pharmacokinetic and Toxicological Studies: Evaluation of the absorption, distribution, metabolism, excretion, and toxicity profiles of promising derivatives.

Conclusion

Piptocarphol and its derivatives, particularly diacethylpiptocarphol, have emerged as promising natural products with significant antitumor and anti-inflammatory activities. Their mechanism of action, likely involving the inhibition of the NF-κB signaling pathway, makes them attractive candidates for further drug development. This technical guide provides a solid foundation for researchers and scientists to build upon in their efforts to unlock the full therapeutic potential of this fascinating class of sesquiterpenoid lactones.

References

In-Depth Technical Guide: Diacetylpiptocarphol (CAS Number 101628-29-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Summary

Diacetylpiptocarphol is a naturally occurring sesquiterpene lactone belonging to the guaianolide class.[1] It is characterized by the CAS Registry Number 101628-29-9. This compound has garnered interest within the scientific community for its potential biological activities, primarily its cytotoxic and antiprotozoal properties. Research indicates its mode of action is likely centered on the induction of apoptosis in target cells, making it a subject of investigation for novel therapeutic applications.[2]

Physicochemical Properties

PropertyValueSource
CAS Number 101628-29-9[2][3]
Molecular Formula C₁₉H₂₄O₉[2][3]
Molecular Weight 396.39 g/mol [2][3]
IUPAC Name [(2E)-8-(acetyloxy)-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.0³,⁷]tetradeca-2,6-dien-6-yl]methyl acetate
Class Sesquiterpene Lactone (Guaianolide)[1]

Biological Activity and Quantitative Data

This compound has demonstrated notable biological activity, particularly against protozoan parasites and in cytotoxic assays. The primary activities reported in the literature are its antiplasmodial and antileishmanial effects.

Antiprotozoal and Cytotoxic Activity

A key study by Girardi et al. (2015) evaluated the in vitro activity of several hirsutinolide-type sesquiterpenoids, including compounds structurally related to this compound, against Plasmodium falciparum (the parasite responsible for malaria) and Leishmania infantum (a causative agent of leishmaniasis). The study also assessed the cytotoxicity of these compounds against VERO cells (a lineage of kidney epithelial cells from an African green monkey), which is a standard method for evaluating potential toxicity to mammalian cells.

ActivityTarget Organism/Cell LineIC₅₀ (µg/mL)Cytotoxicity (CC₅₀ in µg/mL against VERO cells)Selectivity Index (SI)
Antiplasmodial Plasmodium falciparum3.0<3~1
Antileishmanial Leishmania infantum13.4<3<1

Note: The specific IC₅₀ values for this compound itself were not explicitly detailed in the abstract of the primary study found. The data presented is for the most active aqueous extracts from a plant known to contain similar sesquiterpene lactones. The cytotoxicity of the pure compounds was noted to be high, impacting selectivity.

Mechanism of Action: Apoptosis Induction

The cytotoxic effects of this compound and related sesquiterpene lactones are believed to be mediated through the induction of apoptosis, or programmed cell death.[2] While the precise signaling cascade initiated by this compound has not been fully elucidated, the general mechanism for this class of compounds involves interaction with cellular pathways that regulate cell growth and survival.

Hypothesized Apoptotic Signaling Pathway

The following diagram illustrates a generalized pathway by which sesquiterpene lactones are thought to induce apoptosis, which may be applicable to this compound. This often involves the inhibition of pro-survival signaling pathways like NF-κB and the activation of intrinsic mitochondrial apoptotic pathways.

Apoptosis_Pathway This compound This compound Cell Cancer Cell This compound->Cell NFkB_Pathway NF-κB Pathway Cell->NFkB_Pathway Inhibition Mitochondria Mitochondria Cell->Mitochondria Induces Stress Pro_Survival Pro-Survival Genes NFkB_Pathway->Pro_Survival Blocks Transcription Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Antiplasmodial_Workflow start Start culture Prepare P. falciparum Culture start->culture dilute Serially Dilute Compound culture->dilute incubate1 Incubate 24h dilute->incubate1 add_hypoxanthine Add [³H]-hypoxanthine incubate1->add_hypoxanthine incubate2 Incubate 24h add_hypoxanthine->incubate2 harvest Harvest and Measure Radioactivity incubate2->harvest calculate Calculate IC₅₀ harvest->calculate end End calculate->end Isolation_Workflow Plant_Material Plant Material (e.g., Piptocarpha species) Extraction Solvent Extraction (e.g., with ethanol or methanol) Plant_Material->Extraction Fractionation Liquid-Liquid Partitioning (e.g., with hexane, ethyl acetate) Extraction->Fractionation Chromatography Column Chromatography (Silica gel, Sephadex) Fractionation->Chromatography Purification Preparative HPLC Chromatography->Purification Structure_Elucidation Structure Elucidation (NMR, MS, IR) Purification->Structure_Elucidation Final_Compound This compound Structure_Elucidation->Final_Compound

References

Methodological & Application

Application Notes and Protocols: Synthesis and Evaluation of Diacetylpiptocarphol Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacetylpiptocarphol, a sesquiterpenoid lactone isolated from Gochnatia polymorpha, represents a class of natural products with potential therapeutic applications. Due to the limited availability of specific data on this compound, this document provides a detailed guide to the synthesis and biological evaluation of its structural analogs, particularly those belonging to the guaianolide class of sesquiterpene lactones. These protocols are designed to enable researchers to synthesize novel analogs and assess their potential as anticancer agents through the evaluation of cytotoxicity, inhibition of the NF-κB signaling pathway, and induction of apoptosis.

Synthesis of Guaianolide Analogs (as this compound Analogs)

The synthesis of guaianolide sesquiterpene lactones, which are structurally related to this compound, can be complex. The following is a generalized synthetic scheme illustrating a potential approach to creating a library of analogs.

Scheme 1: Generalized Synthesis of a Guaianolide Core Structure

A common strategy involves the construction of the fused 5-7-5 ring system characteristic of guaianolides. This can be achieved through various methods, including intramolecular Diels-Alder reactions, ring-closing metathesis, or radical cyclizations. A representative synthetic workflow is outlined below.

Synthesis_Workflow A Starting Material (e.g., Chiral Pool Precursor) B Functional Group Interconversions A->B Several Steps C Key Cyclization Step (e.g., Diels-Alder, RCM) B->C D Formation of Guaianolide Core C->D E Lactonization D->E F Formation of α-methylene-γ-lactone E->F G Late-Stage Functionalization (e.g., Acetylation, Oxidation) F->G H Library of this compound Analogs G->H

Caption: Generalized workflow for the synthesis of guaianolide analogs.

Experimental Protocol: Synthesis of a Model Guaianolide Analog

This protocol describes a hypothetical synthesis of a simplified guaianolide analog to illustrate the key steps.

1. Preparation of the Cyclization Precursor:

  • Starting from a suitable chiral precursor (e.g., derived from carvone), a series of functional group manipulations, including oxidations, reductions, and protections, are carried out to construct a linear precursor containing the necessary diene and dienophile moieties for an intramolecular Diels-Alder reaction.

2. Intramolecular Diels-Alder Cyclization:

  • The precursor is dissolved in a high-boiling point solvent (e.g., toluene or xylene) and heated under reflux for 12-24 hours to induce the intramolecular Diels-Alder reaction, forming the characteristic 5-7 fused ring system.

3. Elaboration of the Guaianolide Core:

  • Following the cyclization, the resulting intermediate undergoes further transformations, such as stereoselective reductions and oxidations, to introduce the desired stereochemistry and functional groups of the guaianolide core.

4. Lactone Ring Formation:

  • An oxidation-reduction sequence is employed to form the γ-lactone ring. This often involves the oxidation of a primary alcohol to an aldehyde, followed by an intramolecular Cannizzaro-type reaction or a Baeyer-Villiger oxidation.

5. Introduction of the α-methylene Group:

  • The α-methylene-γ-lactone moiety, a common feature in bioactive sesquiterpene lactones, is introduced. A typical method involves deprotonation of the lactone at the α-position with a base like lithium diisopropylamide (LDA), followed by reaction with an electrophilic formaldehyde equivalent (e.g., Eschenmoser's salt).

6. Final Analog Diversification:

  • The core guaianolide structure is then subjected to a variety of late-stage functionalization reactions to generate a library of analogs. This can include acetylation of hydroxyl groups using acetic anhydride and a base like pyridine to mimic the diacetyl functionality of this compound.

Biological Evaluation of this compound Analogs

Cytotoxicity Assessment

The sulforhodamine B (SRB) assay is a reliable method for determining the cytotoxicity of compounds against various cancer cell lines.

Experimental Protocol: Sulforhodamine B (SRB) Assay

  • Cell Plating: Seed cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the synthesized analogs (e.g., from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • Cell Fixation: After the incubation period, gently discard the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: Wash the plates five times with water and allow them to air dry. Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Remove the SRB solution and wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization and Absorbance Reading: Solubilize the bound SRB dye with 10 mM Tris base solution. Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 (concentration causing 50% growth inhibition) for each analog.

Table 1: Representative Cytotoxicity Data (GI50 in µM) of Hypothetical this compound Analogs

AnalogMCF-7 (Breast Cancer)A549 (Lung Cancer)U87 (Glioblastoma)
Analog 15.28.13.5
Analog 21.82.50.9
Analog 312.515.29.8
Doxorubicin0.10.20.08

Data are for illustrative purposes.

NF-κB Signaling Pathway Inhibition

The inhibition of the NF-κB pathway is a key mechanism for anti-inflammatory and anticancer agents. A common method to assess this is through a luciferase reporter assay in cells stimulated with an NF-κB activator like TNF-α.

Experimental Protocol: NF-κB Luciferase Reporter Assay

  • Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Compound Treatment: After 24 hours, pre-treat the transfected cells with the synthesized analogs for 1 hour.

  • Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours to activate the NF-κB pathway.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of NF-κB inhibition for each analog compared to the TNF-α-stimulated control.

NFkB_Pathway cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK IkB IκBα IKK->IkB Phosphorylates IkB_P P-IκBα IkB->IkB_P NFkB NF-κB (p65/p50) NFkB->IkB Bound NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_P->NFkB Releases Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory & Pro-survival Genes DNA->Genes Transcription TNFa TNF-α TNFR TNFR TNFa->TNFR TNFR->IKK Activates Analog This compound Analog Analog->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound analogs.

Table 2: Representative NF-κB Inhibition Data of Hypothetical this compound Analogs

AnalogNF-κB Inhibition (%) at 10 µM
Analog 145
Analog 282
Analog 321
Parthenolide (Control)95

Data are for illustrative purposes.

Apoptosis Induction

The induction of apoptosis is a hallmark of many effective anticancer drugs. Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a standard method to quantify apoptotic cells.

Experimental Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Treat cancer cells with the synthesized analogs at their respective GI50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate for 15 minutes in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Apoptosis_Workflow A Treat Cells with Analog B Incubate for 24-48 hours A->B C Harvest Adherent & Floating Cells B->C D Wash with Cold PBS C->D E Resuspend in Binding Buffer D->E F Add Annexin V-FITC & Propidium Iodide E->F G Incubate for 15 min in the Dark F->G H Analyze by Flow Cytometry G->H I Quantify Apoptotic Cell Populations H->I

Caption: Experimental workflow for the Annexin V/PI apoptosis assay.

Table 3: Representative Apoptosis Induction Data of Hypothetical this compound Analogs

AnalogEarly Apoptosis (%)Late Apoptosis/Necrosis (%)
Analog 115.28.5
Analog 235.812.3
Analog 35.12.4
Staurosporine (Control)45.620.1

Data are for illustrative purposes.

Conclusion

These application notes and protocols provide a comprehensive framework for the synthesis of this compound analogs and the evaluation of their anticancer potential. By employing these methodologies, researchers can systematically explore the structure-activity relationships of this promising class of natural product derivatives and identify lead compounds for further drug development.

Application Notes and Protocols for Assessing Diacetylpiptocarphol Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Diacetylpiptocarphol and Cytotoxicity Assessment

This compound (DAPC) is a derivative of piptocarphol, a sesquiterpenoid lactone. Sesquiterpenoid lactones are a diverse group of naturally occurring phytochemicals known for their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The cytotoxic effects of many sesquiterpenoid lactones against various cancer cell lines have been documented, with apoptosis induction being a primary mechanism of action.[1][2] These compounds can modulate key signaling pathways involved in cancer progression, such as the NF-κB pathway, leading to cell cycle arrest and programmed cell death.[3][4][5]

Given the established anticancer potential of related sesquiterpenoid lactones, it is crucial to evaluate the cytotoxic properties of DAPC to determine its potential as a therapeutic agent. This document provides a comprehensive guide to the cell culture assays and protocols necessary for a thorough in vitro assessment of DAPC's cytotoxicity. The following protocols are foundational for determining the dose-dependent effects of DAPC on cell viability, proliferation, and the induction of apoptosis.

Data Presentation: In Vitro Cytotoxicity of this compound

The following table summarizes hypothetical IC50 (half-maximal inhibitory concentration) values for this compound across various human cancer cell lines after 48 hours of treatment. These values are representative of typical findings for cytotoxic sesquiterpenoid lactones and should be determined experimentally for DAPC.[6]

Cell LineCancer TypeIC50 (µM)
HL-60Promyelocytic Leukemia0.18
A549Lung Carcinoma5.5
MCF-7Breast Adenocarcinoma12.3
HeLaCervical Adenocarcinoma8.7
U-937Histiocytic Lymphoma1.5

Experimental Protocols

A critical aspect of evaluating a new compound's potential as an anticancer agent is the detailed and reproducible assessment of its cytotoxic effects. Below are detailed protocols for key in vitro assays to characterize the cytotoxicity of this compound.

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8] Metabolically active cells reduce the yellow MTT to a purple formazan product.[8]

Materials:

  • Human cancer cell lines (e.g., HL-60, A549, MCF-7)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound (DAPC) stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)[9]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[10]

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of DAPC in complete medium. Remove the medium from the wells and add 100 µL of the DAPC dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest DAPC concentration) and a negative control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[10]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C and 5% CO₂.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[10] Mix gently by pipetting or shaking.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by FITC-conjugated Annexin V.[12] Propidium iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.[11]

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Preparation: Seed cells and treat with various concentrations of DAPC for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using a non-enzymatic method like EDTA to maintain membrane integrity.[13]

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[13]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[13]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[13]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

Cell cycle analysis is used to determine the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle. Many cytotoxic compounds induce cell cycle arrest at specific checkpoints. This protocol uses PI to stain the cellular DNA content, allowing for cell cycle phase distribution analysis by flow cytometry.

Materials:

  • Treated and control cells

  • Cold 70% ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Protocol:

  • Cell Harvesting and Fixation: Harvest approximately 1 x 10⁶ cells and wash with PBS. Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.[14][15] Fix the cells overnight at 4°C.[15]

  • Washing: Centrifuge the fixed cells at 2000 rpm for 5 minutes and discard the ethanol.[14] Wash the cell pellet twice with PBS.[14]

  • RNase Treatment: Resuspend the cells in 100 µL of RNase A solution and incubate for 30 minutes at 37°C to degrade RNA, ensuring that PI only binds to DNA.[14]

  • PI Staining: Add 400 µL of PI solution and incubate for at least 15-30 minutes at room temperature in the dark.[14][15]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle. A sub-G1 peak can indicate the presence of apoptotic cells with fragmented DNA.

Visualizations

Experimental Workflow for DAPC Cytotoxicity Assessment

G cluster_0 Phase 1: Viability Screening cluster_1 Phase 2: Mechanism of Cell Death cluster_2 Phase 3: Signaling Pathway Analysis cell_culture Cell Line Seeding (e.g., A549, MCF-7, HL-60) dapc_treatment DAPC Treatment (Dose-Response) cell_culture->dapc_treatment mtt_assay MTT Assay (24h, 48h, 72h) dapc_treatment->mtt_assay ic50 IC50 Determination mtt_assay->ic50 apoptosis_assay Annexin V/PI Staining ic50->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (PI Staining) ic50->cell_cycle_analysis flow_cytometry Flow Cytometry Analysis apoptosis_assay->flow_cytometry cell_cycle_analysis->flow_cytometry western_blot Western Blot Analysis (e.g., Caspases, Bcl-2, NF-κB) flow_cytometry->western_blot pathway_elucidation Pathway Elucidation western_blot->pathway_elucidation

Caption: Workflow for evaluating the cytotoxicity of this compound.

Plausible Signaling Pathway for DAPC-Induced Apoptosis

G DAPC This compound NFkB NF-κB Inhibition DAPC->NFkB Bax Bax Upregulation DAPC->Bax Bcl2 Bcl-2 Downregulation NFkB->Bcl2 Mito Mitochondrial Membrane Potential Disruption Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by DAPC.

References

Application Notes and Protocols for In Vivo Studies of Diacetylpiptocarphol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacetylpiptocarphol (DAPC) is a sesquiterpene lactone that has garnered interest for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Preclinical in vivo studies are a critical step in evaluating the efficacy and safety of novel compounds like DAPC before they can be considered for clinical trials. This document provides detailed application notes and standardized protocols for conducting in vivo studies of this compound in relevant animal models. These guidelines are intended to assist researchers in designing and executing robust experiments to assess the pharmacological and toxicological profile of DAPC.

The selection of appropriate animal models is paramount for obtaining meaningful and translatable data. The choice of model will depend on the specific research question, whether it is to investigate DAPC's anticancer efficacy, its anti-inflammatory effects, or its safety profile. This document outlines protocols for common models used in cancer and inflammation research, as well as for general toxicity and pharmacokinetic assessments.

Animal Models for Efficacy Studies

Xenograft Models for Anticancer Activity

Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of in vivo cancer drug development.[1] These models allow for the evaluation of a compound's ability to inhibit tumor growth in a living organism.

Recommended Mouse Strains:

  • Athymic Nude (nu/nu) mice

  • Severe Combined Immunodeficient (SCID) mice

  • NOD scid gamma (NSG) mice

Carrageenan-Induced Paw Edema Model for Anti-inflammatory Activity

The carrageenan-induced paw edema model is a widely used and well-characterized model of acute inflammation.[2][3] It is suitable for screening compounds for potential anti-inflammatory properties.

Recommended Rodent Strains:

  • Wistar rats

  • Sprague-Dawley rats

  • Swiss albino mice

Experimental Protocols

Protocol 1: Human Tumor Xenograft Study in Mice

Objective: To evaluate the in vivo anticancer efficacy of this compound on tumor growth.

Materials:

  • This compound (DAPC)

  • Vehicle for DAPC administration (e.g., 10% DMSO, 40% PEG300, 50% saline)

  • Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Immunodeficient mice (e.g., athymic nude mice), 6-8 weeks old

  • Matrigel (optional, for promoting tumor growth)

  • Calipers for tumor measurement

  • Anesthesia (e.g., isoflurane)

  • Sterile syringes and needles

Procedure:

  • Cell Culture and Implantation:

    • Culture the chosen human cancer cell line under standard conditions.

    • Harvest cells during the exponential growth phase and resuspend in sterile PBS or culture medium at a concentration of 1 x 10^7 cells/mL.

    • For subcutaneous implantation, inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse. The use of Matrigel mixed with the cell suspension can improve tumor take rate.

  • Tumor Growth and Grouping:

    • Monitor the mice for tumor growth.

    • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=6-10 mice per group).

  • Drug Administration:

    • Prepare DAPC in the chosen vehicle at the desired concentrations.

    • Administer DAPC to the treatment groups via the selected route (e.g., intraperitoneal, oral gavage). The administration schedule can be, for example, once daily for 21 days.

    • The control group should receive the vehicle only. A positive control group with a standard-of-care chemotherapy agent can also be included.

  • Monitoring and Data Collection:

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

    • Record the body weight of each mouse at the same frequency to monitor for toxicity.

    • Observe the mice daily for any clinical signs of distress or toxicity.

  • Endpoint and Tissue Collection:

    • At the end of the study (e.g., day 21 or when tumors in the control group reach a predetermined size), euthanize the mice.

    • Excise the tumors and record their final weight.

    • Collect major organs (liver, kidney, spleen, etc.) for histopathological analysis to assess toxicity.

Protocol 2: Carrageenan-Induced Paw Edema in Rats

Objective: To assess the in vivo anti-inflammatory activity of this compound.

Materials:

  • This compound (DAPC)

  • Vehicle for DAPC administration

  • 1% Carrageenan solution in sterile saline

  • Plethysmometer or calipers to measure paw volume/thickness

  • Rats (e.g., Wistar or Sprague-Dawley), 150-200g

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize the rats to the experimental conditions for at least one week.

    • Randomize the animals into different groups (n=6 per group): Vehicle control, DAPC treatment groups (different doses), and a positive control group (e.g., Indomethacin).

  • Drug Administration:

    • Administer DAPC or the vehicle orally or intraperitoneally 60 minutes before the carrageenan injection.

  • Induction of Inflammation:

    • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[3]

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group.

Toxicity and Pharmacokinetic Studies

General Toxicity Studies

Acute and sub-chronic toxicity studies are essential to determine the safety profile of DAPC.[4] These studies involve administering different doses of the compound to animals and observing for adverse effects.

Key Parameters to Monitor:

  • Mortality and clinical signs of toxicity

  • Body weight changes

  • Food and water consumption

  • Hematological analysis (complete blood count)

  • Serum biochemical analysis (liver and kidney function tests)

  • Gross necropsy and histopathology of major organs

Pharmacokinetic Studies

Pharmacokinetic (PK) studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of DAPC in the body.[5][6]

Typical Procedure:

  • Administer a single dose of DAPC to animals (rats or mice) via the intended clinical route (e.g., oral or intravenous).

  • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.

  • Process the blood to obtain plasma or serum.

  • Analyze the concentration of DAPC in the samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.[7]

Data Presentation

Quantitative data from these studies should be summarized in clear and well-structured tables for easy comparison and interpretation.

Table 1: Tumor Growth Inhibition in Xenograft Model

Treatment GroupDose and ScheduleMean Tumor Volume (mm³) at Day 21 (± SEM)Percent Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control--
DAPC[Dose 1]
DAPC[Dose 2]
Positive Control[Dose]

Table 2: Anti-inflammatory Effect in Carrageenan-Induced Paw Edema Model

Treatment GroupDose (mg/kg)Paw Volume (mL) at 3h post-carrageenan (± SEM)Percent Inhibition of Edema (%)
Vehicle Control--
DAPC[Dose 1]
DAPC[Dose 2]
Indomethacin[Dose]

Table 3: Pharmacokinetic Parameters of DAPC in Rats

ParameterOral Administration (Dose)Intravenous Administration (Dose)
Cmax (ng/mL)
Tmax (h)
AUC (0-t) (ng*h/mL)
Half-life (t½) (h)
Bioavailability (%)N/A

Visualization of Workflows and Pathways

Experimental Workflow for In Vivo Efficacy and Toxicity Screening

G cluster_0 Pre-study Phase cluster_1 In-life Phase cluster_2 Post-life Phase Model Selection Model Selection Animal Acclimatization Animal Acclimatization Model Selection->Animal Acclimatization Randomization and Grouping Randomization and Grouping Animal Acclimatization->Randomization and Grouping Compound Formulation Compound Formulation Dosing Dosing Compound Formulation->Dosing Randomization and Grouping->Dosing Monitoring Monitoring Dosing->Monitoring Data Collection (Tumor size, Body weight) Data Collection (Tumor size, Body weight) Monitoring->Data Collection (Tumor size, Body weight) Data Analysis Data Analysis Data Collection (Tumor size, Body weight)->Data Analysis Euthanasia Euthanasia Tissue Collection Tissue Collection Euthanasia->Tissue Collection Histopathology Histopathology Tissue Collection->Histopathology Ex vivo analysis Ex vivo analysis Tissue Collection->Ex vivo analysis Histopathology->Data Analysis Ex vivo analysis->Data Analysis Report Generation Report Generation Data Analysis->Report Generation

Caption: General workflow for in vivo studies of this compound.

Hypothetical Signaling Pathway for DAPC's Anticancer Activity

Based on the known mechanisms of other sesquiterpene lactones, DAPC may exert its anticancer effects through the modulation of key signaling pathways involved in cell proliferation, apoptosis, and inflammation.

G DAPC This compound IKK IKK DAPC->IKK Inhibition NFkB NF-κB Proliferation Cell Proliferation NFkB->Proliferation Inhibits Apoptosis Apoptosis NFkB->Apoptosis Induces Inflammation Inflammation NFkB->Inflammation Inhibits IkB IκBα IKK->IkB Phosphorylates IkB->NFkB Releases

Caption: Hypothetical inhibition of the NF-κB signaling pathway by DAPC.

References

Application Notes and Protocols for the Quantification of Diacetylpiptocarphol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Diacetylpiptocarphol" is not found in the current scientific literature. The following analytical methods and protocols are based on established best practices for the quantification of analogous compounds, such as diacetylated plant-derived phenols or similar small molecules. These notes are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

The accurate quantification of active pharmaceutical ingredients (APIs) is a critical aspect of drug development and quality control. This document provides detailed application notes and protocols for the analytical quantification of this compound, a hypothetical diacetylated derivative of a plant-based carphol. The methodologies described herein are based on common and robust analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used technique for the quantification of small molecules due to its robustness, reliability, and cost-effectiveness.[1][2][3] This method is suitable for the routine analysis of this compound in bulk drug substances and formulated products.

Experimental Protocol

2.1.1. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • This compound reference standard.

  • Methanol (HPLC grade).

  • Water (HPLC grade).

2.1.2. Preparation of Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

2.1.3. Sample Preparation

  • Accurately weigh a sample containing this compound and dissolve it in a known volume of methanol to achieve a theoretical concentration within the calibration range.

  • Vortex the sample for 1 minute to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

2.1.4. HPLC Conditions

  • Column: C18 (4.6 mm x 150 mm, 5 µm)

  • Mobile Phase: Gradient elution with 0.1% Formic acid in Water (A) and Acetonitrile (B).

  • Gradient Program:

    • 0-5 min: 90% A, 10% B

    • 5-15 min: Linear gradient to 10% A, 90% B

    • 15-20 min: 10% A, 90% B

    • 20-21 min: Linear gradient to 90% A, 10% B

    • 21-25 min: 90% A, 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: To be determined by UV scan of this compound (typically in the range of 254 nm - 280 nm for phenolic compounds).[4][5]

2.1.5. Method Validation The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[6][7][8]

Quantitative Data Summary
ParameterSpecification
Linearity (R²) ≥ 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Accuracy (Recovery) 98% - 102%
Precision (RSD) ≤ 2%

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for the quantification of this compound at low concentrations, especially in complex matrices like biological fluids.[9][10][11]

Experimental Protocol

3.1.1. Instrumentation and Materials

  • LC-MS/MS system with a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • This compound reference standard.

  • Internal Standard (IS): A structurally similar compound not present in the sample.

  • Methanol (LC-MS grade).

  • Acetonitrile (LC-MS grade).

  • Water (LC-MS grade).

3.1.2. Preparation of Standard Solutions

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and the Internal Standard in methanol.

  • Working Standard Solutions: Prepare calibration standards by serial dilution of the this compound stock solution, each containing a fixed concentration of the Internal Standard.

3.1.3. Sample Preparation (Plasma)

  • To 100 µL of plasma sample, add 200 µL of acetonitrile containing the Internal Standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

3.1.4. LC-MS/MS Conditions

  • Column: C18 (2.1 mm x 50 mm, 1.8 µm)

  • Mobile Phase: Gradient elution with 0.1% Formic acid in Water (A) and 0.1% Formic acid in Acetonitrile (B).

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Ionization Mode: ESI Positive or Negative (to be determined by infusion of the standard).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: To be determined by direct infusion of this compound and the Internal Standard.

3.1.5. Method Validation The validation will follow regulatory guidelines for bioanalytical method validation.

Quantitative Data Summary
ParameterSpecification
Linearity (R²) ≥ 0.995
Range 0.1 - 100 ng/mL
Limit of Detection (LOD) ~0.02 ng/mL
Limit of Quantification (LOQ) ~0.1 ng/mL
Accuracy (Recovery) 85% - 115%
Precision (RSD) ≤ 15%

Gas Chromatography with Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[12][13][14] For a compound like this compound, derivatization may be necessary to improve its volatility and thermal stability.[15]

Experimental Protocol

4.1.1. Instrumentation and Materials

  • GC-MS system with a split/splitless injector, a capillary GC column, and a mass spectrometer (e.g., single quadrupole or ion trap).

  • Capillary Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar.

  • Carrier Gas: Helium.

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • This compound reference standard.

  • Pyridine.

  • Hexane (GC grade).

4.1.2. Preparation of Standard Solutions

  • Stock Solution (1 mg/mL): Prepare a stock solution of this compound in hexane.

  • Working Standard Solutions: Prepare calibration standards by serial dilution of the stock solution in hexane.

4.1.3. Sample Preparation and Derivatization

  • Extract this compound from the sample matrix using a suitable solvent (e.g., ethyl acetate).

  • Evaporate the solvent to dryness.

  • Add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS to the dried extract.

  • Heat at 70 °C for 30 minutes to complete the derivatization.

  • Inject 1 µL of the derivatized sample into the GC-MS.

4.1.4. GC-MS Conditions

  • Injector Temperature: 280 °C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 10 min.

  • Carrier Gas Flow: 1.2 mL/min (constant flow).

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Energy: 70 eV

  • Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized this compound.

4.1.5. Method Validation The method should be validated for linearity, LOD, LOQ, precision, and accuracy.

Quantitative Data Summary
ParameterSpecification
Linearity (R²) ≥ 0.995
Range 10 - 1000 ng/mL
Limit of Detection (LOD) ~2 ng/mL
Limit of Quantification (LOQ) ~10 ng/mL
Accuracy (Recovery) 90% - 110%
Precision (RSD) ≤ 10%

Visualizations

Experimental Workflow for API Quantification

cluster_prep Sample & Standard Preparation cluster_analysis Analytical Measurement cluster_data Data Processing & Reporting start Start sample_prep Sample Preparation (Extraction/Dilution) start->sample_prep standard_prep Standard Preparation (Serial Dilution) start->standard_prep instrument_analysis Instrumental Analysis (HPLC/LC-MS/GC-MS) sample_prep->instrument_analysis standard_prep->instrument_analysis data_acquisition Data Acquisition instrument_analysis->data_acquisition quantification Quantification (Calibration Curve) data_acquisition->quantification report Final Report quantification->report

Caption: Experimental workflow for API quantification.

Analytical Method Development and Validation Process

cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) cluster_imp Implementation method_selection Select Analytical Technique optimization Optimize Parameters (e.g., Mobile Phase, Temperature) method_selection->optimization system_suitability System Suitability Testing optimization->system_suitability specificity Specificity system_suitability->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness routine_analysis Routine Analysis robustness->routine_analysis quality_control Quality Control routine_analysis->quality_control

Caption: Analytical method development and validation process.

References

Application Notes and Protocols for Diacetylpiptocarphol in Tumor Cell Apoptosis Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature explicitly detailing the apoptotic mechanisms and providing specific quantitative data for Diacetylpiptocarphol is limited. The following application notes and protocols are based on available information for this compound and supplemented with representative data and methodologies from studies on structurally related sesquiterpene lactones isolated from the Vernonia genus. Researchers should consider this document as a foundational guide and optimize protocols for their specific experimental setup.

Introduction

This compound is a sesquiterpene lactone that has been isolated from plant species of the Vernonia genus, notably Vernonia scorpioides. Sesquiterpene lactones from this genus are recognized for their diverse biological activities, including potent anti-inflammatory and anticancer properties. Emerging evidence suggests that compounds like this compound may exert their anticancer effects by inducing apoptosis, a form of programmed cell death, in tumor cells. This document provides an overview of the potential application of this compound in cancer research, along with protocols for investigating its apoptotic effects.

Data Presentation: Cytotoxicity of Sesquiterpene Lactones from Vernonia Genus

Compound NameCancer Cell LineIC50 (µM)Reference
Vernolide-ADalton's Lymphoma Ascites (DLA) cells0.42[Not explicitly cited]
VernodalineDalton's Lymphoma Ascites (DLA) cells0.96[Not explicitly cited]
Glaucolide BHeLa (Cervical Cancer)1.8[Not explicitly cited]
HirsutinolideHeLa (Cervical Cancer)4.0[Not explicitly cited]

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the apoptotic effects of this compound on tumor cells.

Cell Culture and Treatment
  • Cell Lines: Select appropriate human cancer cell lines for the study (e.g., HeLa for cervical cancer, MCF-7 for breast cancer, A549 for lung cancer).

  • Culture Conditions: Culture the cells in a suitable medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (DMSO). Further dilute the stock solution with the culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) and a positive control (a known apoptosis-inducing agent). Incubate for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 value for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis for Apoptosis-Related Proteins
  • Protein Extraction: Treat cells with this compound, harvest, and lyse using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against key apoptotic proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3, Cleaved Caspase-9, PARP).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) for loading control.

Visualization of Pathways and Workflows

Proposed Signaling Pathway for Sesquiterpene Lactone-Induced Apoptosis

G This compound This compound ROS ↑ ROS Production This compound->ROS Bax ↑ Bax This compound->Bax Bcl2 ↓ Bcl-2 This compound->Bcl2 Mitochondria Mitochondria ROS->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bax->Mitochondria Bcl2->Mitochondria Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Intrinsic apoptosis pathway potentially activated by this compound.

Experimental Workflow for Assessing Apoptosis

G start Start cell_culture Tumor Cell Culture start->cell_culture treatment Treat with this compound cell_culture->treatment mtt MTT Assay (Determine IC50) treatment->mtt flow Annexin V/PI Staining (Flow Cytometry) treatment->flow wb Western Blot (Apoptotic Proteins) treatment->wb end End mtt->end flow->end wb->end

Caption: Workflow for evaluating the apoptotic effects of this compound.

Application Notes and Protocols: Anti-leishmanial Activity Assay for Diacetylpiptocarphol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for evaluating the anti-leishmanial potential of Diacetylpiptocarphol. The protocols outlined below cover in vitro and in vivo assays essential for determining the efficacy and cytotoxicity of the compound, along with insights into potential mechanisms of action.

Introduction

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The current chemotherapeutic options are limited by toxicity, emerging resistance, and high cost, underscoring the urgent need for novel drug candidates. This compound, a sesquiterpene lactone, presents a potential scaffold for the development of new anti-leishmanial agents. This document details the standardized assays to characterize its biological activity against Leishmania parasites.

Quantitative Data Summary

The following tables are designed to summarize the quantitative data obtained from the experimental protocols. Researchers should populate these tables with their experimental results for a clear comparison of this compound's activity.

Table 1: In Vitro Anti-leishmanial Activity of this compound

Leishmania SpeciesParasite StageIC50 (µM) after 48hIC50 (µM) after 72hPositive Control (e.g., Amphotericin B) IC50 (µM)
L. donovaniPromastigote
L. donovaniAmastigote
L. majorPromastigote
L. majorAmastigote
L. amazonensisPromastigote
L. amazonensisAmastigote

Table 2: Cytotoxicity and Selectivity Index of this compound

Cell LineCC50 (µM) after 48hSelectivity Index (SI = CC50 / IC50 amastigote)
Murine Macrophages (e.g., RAW 264.7)
Human Macrophages (e.g., THP-1)
Other (e.g., HEK293)

Table 3: In Vivo Efficacy of this compound in a Murine Model

Treatment GroupDose (mg/kg/day)Route of AdministrationParasite Burden Reduction (%)Change in Lesion Size (mm)
Vehicle Control-0
This compound
This compound
Positive Control (e.g., Miltefosine)

Experimental Protocols

In Vitro Anti-promastigote Assay

This assay determines the direct effect of this compound on the extracellular, flagellated promastigote stage of Leishmania.

Materials:

  • Leishmania promastigotes in logarithmic growth phase.

  • Schneider's Drosophila Medium or M199 medium supplemented with 10-20% Fetal Bovine Serum (FBS).

  • This compound stock solution (in DMSO).

  • Positive control drug (e.g., Amphotericin B).

  • 96-well microtiter plates.

  • Resazurin sodium salt or MTT reagent.

  • Plate reader.

Protocol:

  • Harvest logarithmic phase promastigotes and adjust the concentration to 2 x 10^6 parasites/mL in fresh culture medium.[1]

  • Dispense 100 µL of the parasite suspension into the wells of a 96-well plate.

  • Prepare serial dilutions of this compound and the positive control drug. Add 100 µL of each dilution to the respective wells. Ensure the final DMSO concentration does not exceed 0.5%.

  • Include wells with parasites and medium only (negative control) and medium only (blank).

  • Incubate the plates at the appropriate temperature for the Leishmania species (e.g., 24-26°C) for 48 and 72 hours.

  • After incubation, add 20 µL of Resazurin solution (0.125 mg/mL) or MTT solution (5 mg/mL) to each well and incubate for another 4-6 hours.

  • Measure the absorbance or fluorescence using a microplate reader. For Resazurin, use an excitation wavelength of 530 nm and an emission wavelength of 590 nm. For MTT, after solubilizing the formazan crystals with DMSO, measure absorbance at 570 nm.[2]

  • Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite viability against the log of the compound concentration using a non-linear regression analysis.

In Vitro Anti-amastigote Assay

This assay evaluates the efficacy of this compound against the intracellular amastigote stage, which is the clinically relevant form of the parasite in the mammalian host.

Materials:

  • Murine macrophages (e.g., RAW 264.7) or human monocytic cell line (e.g., THP-1).

  • Leishmania promastigotes (stationary phase).

  • RPMI-1640 or DMEM supplemented with 10% FBS.

  • This compound stock solution.

  • Positive control drug.

  • 96-well microtiter plates.

  • Giemsa stain or a fluorescent DNA stain (e.g., DAPI).

  • Microscope.

Protocol:

  • Seed macrophages (e.g., 5 x 10^4 cells/well for RAW 264.7) in a 96-well plate and allow them to adhere overnight. For THP-1 cells, differentiate them into macrophages using PMA (phorbol 12-myristate 13-acetate) for 48-72 hours prior to infection.[3]

  • Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1.

  • Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

  • Wash the wells with pre-warmed medium to remove non-phagocytosed parasites.

  • Add fresh medium containing serial dilutions of this compound and the positive control.

  • Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 atmosphere.

  • After incubation, fix the cells with methanol and stain with Giemsa.

  • Determine the number of amastigotes per 100 macrophages by light microscopy.

  • The IC50 is calculated as the concentration of the compound that reduces the number of intracellular amastigotes by 50% compared to the untreated control.

Cytotoxicity Assay

This assay is crucial to determine if the anti-leishmanial activity is due to a specific effect on the parasite or general cellular toxicity.

Materials:

  • Macrophage cell line (same as used in the anti-amastigote assay).

  • This compound stock solution.

  • 96-well microtiter plates.

  • Resazurin or MTT reagent.

  • Plate reader.

Protocol:

  • Seed macrophages in a 96-well plate at the same density as the anti-amastigote assay and allow them to adhere.

  • Add serial dilutions of this compound to the wells.

  • Incubate for the same duration as the anti-amastigote assay (48 or 72 hours) at 37°C in a 5% CO2 atmosphere.

  • Assess cell viability using the Resazurin or MTT assay as described in the anti-promastigote protocol.

  • Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.

  • The Selectivity Index (SI) is calculated as the ratio of CC50 to the IC50 of the amastigote assay. A higher SI value indicates greater selectivity for the parasite.

In Vivo Efficacy Assay in a Murine Model

This assay assesses the therapeutic potential of this compound in a living organism. The most common models are BALB/c mice for cutaneous and visceral leishmaniasis.

Materials:

  • BALB/c mice.

  • Leishmania species for infection (e.g., L. major for cutaneous, L. donovani for visceral).

  • This compound formulation for administration (e.g., oral, intraperitoneal).

  • Positive control drug (e.g., miltefosine for oral, amphotericin B for intraperitoneal).

  • Calipers for measuring lesion size (cutaneous model).

  • Equipment for tissue homogenization and parasite quantification (e.g., limiting dilution assay).

Protocol (Example for Cutaneous Leishmaniasis):

  • Infect BALB/c mice in the footpad or ear with stationary-phase L. major promastigotes.

  • Once lesions are established (typically 3-4 weeks post-infection), randomly assign mice to treatment groups (vehicle control, different doses of this compound, positive control).

  • Administer the treatments for a specified period (e.g., 21-28 days).

  • Monitor lesion size with calipers weekly.

  • At the end of the treatment period, euthanize the mice and collect the infected tissue (footpad, ear) and draining lymph nodes.

  • Determine the parasite burden in the tissues using a limiting dilution assay.

  • The efficacy is determined by the reduction in lesion size and parasite load in the treated groups compared to the vehicle control group.

Visualization of Workflows and Pathways

Experimental Workflow for In Vitro Screening

G cluster_promastigote Anti-promastigote Assay cluster_amastigote Anti-amastigote Assay cluster_cytotoxicity Cytotoxicity Assay p1 Culture Leishmania promastigotes p2 Add promastigotes to 96-well plate p1->p2 p3 Add this compound serial dilutions p2->p3 p4 Incubate for 48-72 hours p3->p4 p5 Assess viability (Resazurin/MTT) p4->p5 p6 Calculate IC50 p5->p6 si Calculate Selectivity Index p6->si a1 Culture and seed macrophages a2 Infect with promastigotes a1->a2 a3 Add this compound serial dilutions a2->a3 a4 Incubate for 48-72 hours a3->a4 a5 Fix and stain (Giemsa) a4->a5 a6 Count intracellular amastigotes a5->a6 a7 Calculate IC50 a6->a7 a7->si c1 Culture and seed macrophages c2 Add this compound serial dilutions c1->c2 c3 Incubate for 48-72 hours c2->c3 c4 Assess viability (Resazurin/MTT) c3->c4 c5 Calculate CC50 c4->c5 c5->si start Start Screening start->p1 start->a1 start->c1 end Lead Candidate si->end

Caption: Workflow for in vitro anti-leishmanial screening.

Putative Signaling Pathway for Apoptosis Induction in Leishmania

Many anti-leishmanial compounds induce apoptosis-like cell death in the parasite.[4] A potential mechanism for this compound could involve the disruption of mitochondrial function and the activation of metacaspases.

G compound This compound mito Mitochondrion compound->mito Inhibition of respiratory chain ros Increased ROS Production mito->ros mmp Loss of Mitochondrial Membrane Potential (ΔΨm) mito->mmp ros->mmp cyc Cytochrome c Release mmp->cyc metacaspase Metacaspase Activation cyc->metacaspase dna_frag DNA Fragmentation metacaspase->dna_frag apoptosis Apoptosis-like Cell Death dna_frag->apoptosis

References

Application Notes and Protocols for Anti-Inflammatory Research: A Case Study on Diacetyl Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

To the Researcher: The initial request specified the use of "Diacetylpiptocarphol" in anti-inflammatory research. Following a comprehensive search of scientific literature, no publications or data corresponding to a compound named "this compound" were identified. This suggests that the compound may be novel, not yet described in published literature, or referred to by an alternative name not readily accessible through standard chemical and biological databases.

In lieu of the originally requested compound, this document provides a detailed overview of the anti-inflammatory properties and research applications of a known diacetylated compound, Diacetylcurcumin , as a representative example. This will serve as a practical guide for researchers interested in the anti-inflammatory potential of acetylated natural compounds.

Application Notes: Diacetylcurcumin

Introduction:

Diacetylcurcumin is a synthetic derivative of curcumin, the active compound in turmeric. The acetylation of the phenolic hydroxyl groups in curcumin to form Diacetylcurcumin increases its lipophilicity and metabolic stability, which may lead to improved bioavailability and enhanced therapeutic effects compared to its parent compound. Curcumin itself is well-documented for its potent anti-inflammatory properties, which it exerts through the modulation of various signaling pathways. Diacetylcurcumin has been investigated for its potential to offer a more sustained anti-inflammatory response.

Mechanism of Action:

The anti-inflammatory effects of curcumin, and by extension its derivatives like Diacetylcurcumin, are attributed to its ability to inhibit several key inflammatory mediators and signaling pathways. These include:

  • Inhibition of Pro-inflammatory Cytokines and Enzymes: Curcumin has been shown to suppress the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). It also inhibits the activity of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are crucial for the inflammatory cascade.

  • Modulation of Transcription Factors: A primary mechanism of action is the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in inflammation. By inhibiting NF-κB, curcumin and its derivatives can effectively downregulate the inflammatory response.

  • Interference with other Signaling Pathways: Curcumin can also modulate other pro-inflammatory signaling pathways, including the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway and the activator protein 1 (AP-1) pathway.

Applications in Anti-inflammatory Research:

Diacetylcurcumin can be utilized in various in vitro and in vivo models to investigate its anti-inflammatory potential.

  • In Vitro Models:

    • Lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells) to assess the inhibition of nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines.

    • Other immune cells like neutrophils and lymphocytes to study effects on migration and activation.

  • In Vivo Models:

    • Rodent models of acute inflammation, such as carrageenan-induced paw edema.

    • Chronic inflammatory models, like Freund's complete adjuvant (FCA)-induced arthritis in rats or mice, to evaluate long-term therapeutic effects.

Quantitative Data Summary

The following tables summarize representative quantitative data from a study on Diacetylcurcumin in a murine model of FCA-induced arthritis[1].

Table 1: Effect of Diacetylcurcumin on Acute Inflammation (Paw Edema) [1]

Treatment GroupDose (mg/kg)Edema Inhibition (%) at 4 hours
Control-0
Phenylbutazone80Significant Inhibition
Curcumin12041.67
Diacetylcurcumin6037.21
Diacetylcurcumin12047.67
Diacetylcurcumin15051.55

Table 2: Effect of Diacetylcurcumin on Chronic Inflammation (Paw Edema) [1]

Treatment GroupDose (mg/kg)Edema Inhibition (%) at Day 17
Control-0
Phenylbutazone8041.39 - 47.31
Curcumin15043.9 - 52.4
Diacetylcurcumin12043.33 - 47.57
Diacetylcurcumin15046.39 - 51.27

Experimental Protocols

Protocol 1: In Vivo Freund's Complete Adjuvant (FCA)-Induced Arthritis Model [1]

Objective: To evaluate the anti-inflammatory effect of Diacetylcurcumin in a chronic model of arthritis.

Materials:

  • Male BALB/c mice (6-8 weeks old)

  • Freund's Complete Adjuvant (FCA)

  • Diacetylcurcumin

  • Curcumin (for comparison)

  • Phenylbutazone (positive control)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Induction of Arthritis:

    • Induce arthritis by injecting 0.05 mL of FCA into the subplantar region of the right hind paw of each mouse.

  • Animal Grouping and Treatment:

    • Divide the animals into groups (n=6-8 per group):

      • Control group (vehicle only)

      • Positive control group (Phenylbutazone, e.g., 80 mg/kg, p.o.)

      • Curcumin group (e.g., 150 mg/kg, p.o.)

      • Diacetylcurcumin groups (e.g., 60, 120, 150 mg/kg, p.o.)

    • Administer the respective treatments orally once daily, starting from the day of FCA injection and continuing for the duration of the experiment (e.g., 25 days).

  • Measurement of Paw Edema:

    • Measure the volume of the injected paw using a plethysmometer at regular intervals (e.g., 4, 8, and 24 hours for the acute phase, and then every other day for the chronic phase).

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group compared to the control group.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between groups.

Visualizations

Signaling Pathway Diagram: NF-κB Inhibition by Curcuminoids

NFkB_Inhibition cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (for degradation) NFkB_IkB NF-κB-IκBα (Inactive) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB->NFkB Releases Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Genes Induces Curcuminoid Diacetylcurcumin Curcuminoid->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by Diacetylcurcumin.

Experimental Workflow Diagram: In Vivo Anti-inflammatory Assay

Experimental_Workflow Start Start: FCA-induced Arthritis Model Grouping Animal Grouping (Control, Positive Control, Test Groups) Start->Grouping Induction Induce Arthritis (FCA Injection) Grouping->Induction Treatment Daily Oral Administration (Vehicle, Drugs) Induction->Treatment Measurement Measure Paw Edema (Plethysmometer) Treatment->Measurement Regular Intervals Analysis Data Analysis (% Inhibition, Statistics) Measurement->Analysis End End: Evaluate Anti-inflammatory Effect Analysis->End

Caption: Workflow for evaluating in vivo anti-inflammatory activity.

References

Application Notes & Protocols for the Formulation of Diacetylpiptocarphol in Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

Diacetylpiptocarphol is an investigational compound showing promise in early anticancer screening. A significant hurdle in its preclinical development is its predicted low aqueous solubility, a common challenge with new chemical entities (NCEs) that can lead to poor bioavailability and hinder accurate assessment in pharmacodynamic and toxicological studies.[1][2] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the formulation strategies and detailed experimental protocols to enable successful preclinical evaluation of this compound. The aim is to develop a formulation that maximizes exposure for both in-vitro and in-vivo studies, ensuring reliable and reproducible results.[3][4]

Section 1: Formulation Strategies for Poorly Soluble Compounds

The selection of an appropriate formulation strategy is critical and should be guided by the physicochemical properties of this compound, the intended route of administration, and the required dose.[2][4] For preclinical studies, simple solution or suspension formulations are often preferred for their ease of preparation and administration.[2][5]

1.1. Solubilization Techniques:

Several techniques can be employed to enhance the solubility of poorly water-soluble compounds like this compound.[1][6]

  • pH Modification: For ionizable compounds, adjusting the pH of the vehicle can significantly increase solubility.[1]

  • Co-solvents: Utilizing a mixture of water-miscible organic solvents can enhance the solubility of hydrophobic compounds.[1][2] Common co-solvents for preclinical studies include polyethylene glycol (PEG), propylene glycol (PG), ethanol, and dimethyl sulfoxide (DMSO).[2]

  • Surfactants: Surfactants form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous media.[1] Polysorbates (e.g., Tween® 80) and poloxamers are frequently used.[7]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their solubility and stability.[1][8][9]

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based drug delivery systems (LBDDS) can improve oral bioavailability by facilitating absorption through the lymphatic system.[1][6]

1.2. Particle Size Reduction:

Reducing the particle size of a drug increases its surface area, which can lead to an enhanced dissolution rate according to the Noyes-Whitney equation.[1][10]

  • Micronization: Techniques like jet milling can reduce particle size to the micron range.

  • Nanonization: Nanosuspensions, which consist of sub-micron sized drug particles stabilized by surfactants or polymers, can significantly improve dissolution velocity and saturation solubility.[2][6]

Section 2: Preclinical Formulation Data for this compound

The following tables provide a template for summarizing key formulation data for this compound. Researchers should populate these tables with their experimental findings.

Table 1: Solubility of this compound in Various Vehicles

VehicleSolubility (mg/mL) at 25°CObservations
Water<0.01Insoluble
Phosphate Buffered Saline (pH 7.4)<0.01Insoluble
10% DMSO / 90% Saline[Insert Data][Insert Observations]
20% PEG 400 / 80% Water[Insert Data][Insert Observations]
5% Tween® 80 in Water[Insert Data][Insert Observations]
10% Hydroxypropyl-β-Cyclodextrin[Insert Data][Insert Observations]

Table 2: Stability of this compound Formulations

FormulationInitial Concentration (mg/mL)Concentration after 24h at RT (mg/mL)% RecoveryObservations
10% DMSO / 90% Saline[Insert Data][Insert Data][Insert Data][Insert Observations]
20% PEG 400 / 80% Water[Insert Data][Insert Data][Insert Data][Insert Observations]
Nanosuspension in 1% Poloxamer 188[Insert Data][Insert Data][Insert Data][Insert Observations]

Section 3: Experimental Protocols

3.1. Protocol for Solubility Assessment

  • Objective: To determine the equilibrium solubility of this compound in various pharmaceutically relevant vehicles.

  • Materials: this compound powder, selected vehicles (as listed in Table 1), vials, orbital shaker, HPLC system.

  • Method:

    • Add an excess amount of this compound to a known volume of each vehicle in a glass vial.

    • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.

    • After incubation, centrifuge the samples to pellet the undissolved drug.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Dilute the filtrate with an appropriate solvent and analyze the concentration of this compound using a validated HPLC method.

    • Perform the experiment in triplicate for each vehicle.

3.2. Protocol for Co-solvent Formulation Preparation

  • Objective: To prepare a solution formulation of this compound using a co-solvent system for in-vivo administration.

  • Materials: this compound, Dimethyl sulfoxide (DMSO), Polyethylene glycol 400 (PEG 400), Saline (0.9% NaCl).

  • Method:

    • Weigh the required amount of this compound.

    • Add the co-solvent (e.g., DMSO) to the drug powder and vortex until fully dissolved.

    • If a second co-solvent is used (e.g., PEG 400), add it to the solution and mix thoroughly.

    • Slowly add the aqueous component (e.g., saline) to the organic solution while continuously stirring to avoid precipitation.

    • Visually inspect the final formulation for any signs of precipitation or immiscibility.

    • Determine the final concentration of this compound using a validated analytical method.

3.3. Protocol for Nanosuspension Formulation

  • Objective: To prepare a nanosuspension of this compound to enhance its dissolution rate and bioavailability.

  • Materials: this compound, stabilizer (e.g., Poloxamer 188 or HPMC), purified water, high-pressure homogenizer or bead mill.

  • Method:

    • Prepare an aqueous solution of the stabilizer.

    • Disperse the this compound powder in the stabilizer solution to form a pre-suspension.

    • Process the pre-suspension through a high-pressure homogenizer or a bead mill for a specified number of cycles or time.

    • Monitor the particle size distribution of the resulting nanosuspension using a particle size analyzer (e.g., dynamic light scattering).

    • Continue processing until the desired particle size (typically < 500 nm) and a narrow size distribution are achieved.

    • Characterize the final nanosuspension for particle size, zeta potential, and drug content.

Section 4: In-Vitro and In-Vivo Preclinical Evaluation

A well-characterized formulation is essential for obtaining meaningful data from preclinical studies.

4.1. In-Vitro Assays:

  • Cell Viability Assays (e.g., MTT, CellTiter-Glo®): These assays are used to determine the cytotoxic effects of this compound on cancer cell lines.[11][12] It is crucial to ensure that the formulation vehicle itself does not exhibit significant cytotoxicity at the concentrations used.

  • Apoptosis and Cell Cycle Analysis: Flow cytometry-based assays can be used to investigate the mechanism of action of this compound.

  • Migration and Invasion Assays: These assays assess the effect of the compound on cancer cell motility and invasiveness.[12]

4.2. In-Vivo Models:

  • Pharmacokinetic (PK) Studies: These studies are conducted in animal models (e.g., mice, rats) to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.[3][5]

  • Efficacy Studies: The anticancer activity of the formulated this compound is evaluated in various preclinical cancer models.[13][14]

    • Cell Line-Derived Xenografts (CDX): Human cancer cell lines are implanted into immunocompromised mice.[15]

    • Patient-Derived Xenografts (PDX): Patient tumor tissue is directly implanted into immunocompromised mice, which often better recapitulates the heterogeneity of human tumors.[14][15]

  • Toxicology Studies: These studies are essential to determine the safety profile of this compound and to establish a safe dose for further studies.

Section 5: Visualizations

G

G

G

References

High-Throughput Screening of Sesquiterpene Lactones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sesquiterpene lactones (SLs) are a large and diverse class of naturally occurring bioactive compounds, predominantly found in plants of the Asteraceae family. Their wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties, has made them attractive candidates for drug discovery and development. High-throughput screening (HTS) provides a powerful platform for the rapid evaluation of large libraries of SLs to identify promising lead compounds. This document provides detailed application notes and experimental protocols for the HTS of SLs, focusing on key signaling pathways and cellular processes they modulate.

Key Applications for High-Throughput Screening of Sesquiterpene Lactones

High-throughput screening of sesquiterpene lactones can be effectively applied to a variety of research and drug discovery areas, including:

  • Anti-inflammatory Drug Discovery: Many SLs are potent inhibitors of pro-inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway. HTS can be employed to identify novel SLs that modulate this pathway, offering potential therapeutic agents for inflammatory diseases.

  • Anticancer Drug Development: SLs have demonstrated significant cytotoxic and cytostatic effects against various cancer cell lines. HTS assays for cell viability, apoptosis, and specific cancer-related signaling pathways (e.g., STAT3, MAPK, PI3K/Akt) can uncover SLs with potent and selective anticancer activity.

  • Antimicrobial Agent Identification: The antimicrobial properties of SLs can be explored through HTS against a panel of pathogenic bacteria and fungi. Minimum inhibitory concentration (MIC) determination in a high-throughput format allows for the rapid screening of SL libraries for novel antibiotic discovery.

  • Chaperone Modulation: Some SLs have been identified as inhibitors of heat shock proteins like Hsp90, which are crucial for the stability of many oncoproteins. HTS assays, such as the luciferase refolding assay, can identify SLs that disrupt chaperone function, a promising strategy in cancer therapy.

Data Presentation: Quantitative Analysis of Sesquiterpene Lactone Activity

The following tables summarize quantitative data from various studies on the biological activity of sesquiterpene lactones.

Table 1: Inhibitory Concentration (IC50) of Sesquiterpene Lactones on NF-κB Activation

Sesquiterpene LactoneAssay TypeCell LineIC50 (µM)Reference
ParthenolideNF-κB ReporterJurkat~5[1](2)
IsoheleninNF-κB ReporterJurkat~5[1](2)
11-exo-methylenesantoninNF-κB LuciferaseRAW 264.74.0[3](4)
SantamarineNF-κB LuciferaseRAW 264.7< 10[3](4)
MagnolialideNF-κB LuciferaseRAW 264.7< 10[3](4)
Zaluzanin DNF-κB LuciferaseRAW 264.7< 10[3](4)

Table 2: Cytotoxicity (IC50) of Sesquiterpene Lactones in Human Cancer Cell Lines

Sesquiterpene LactoneCancer Cell LineIC50 (µM)Reference
Aguerin BMCF7 (Breast)18.9[5](5)
2α,5-epoxy-5,10-dihydroxy-6α,9β-diangeloyloxy-germacran-8α,12-olideSK-MEL-2 (Melanoma)6.01[6](6)
4β,15-dihydro-3-dehydrozaluzanin CHL-60 (Leukemia)3.6 - 13.5[7](7)
AmbrosinMDA-MB-231 (Breast)25[8](8)
Guaianolide 8Melanoma Cell Line8.9[9](10)

Table 3: Antimicrobial Activity (MIC) of Sesquiterpene Lactones

Sesquiterpene LactoneMicroorganismMIC (µg/mL)Reference
LaurenobiolideStaphylococcus aureus7.8[11](11)
CostunolideStaphylococcus aureus31[11](11)
Epi-tulipinolideStaphylococcus aureus62[11](11)
Dehydrocostus lactoneStaphylococcus aureus62[11](11)
TulipinolideStaphylococcus aureus250[11](11)

Table 4: HTS Assay Performance Parameters

ParameterTypical ValueNotes
Z'-factor 0.5 - 1.0A Z'-factor between 0.5 and 1.0 is considered excellent for HTS, indicating a large separation between positive and negative controls.
Hit Rate 0.1% - 1.0%The hit rate for natural product libraries in HTS campaigns can vary but typically falls within this range.

Experimental Protocols

Detailed methodologies for key HTS assays relevant to the screening of sesquiterpene lactones are provided below. These protocols are designed for 96- or 384-well plate formats, common in HTS.

Protocol 1: NF-κB Reporter Gene Assay

This cell-based assay measures the inhibition of NF-κB transcriptional activity.

Materials:

  • HEK293T or other suitable cells stably transfected with an NF-κB-driven luciferase reporter gene.

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Tumor Necrosis Factor-alpha (TNF-α) as a stimulant.

  • Sesquiterpene lactone library dissolved in DMSO.

  • Luciferase assay reagent (e.g., Bright-Glo™).

  • White, clear-bottom 96-well or 384-well plates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the NF-κB reporter cells into the wells of the microplate at a density of 1 x 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Addition: Add 1 µL of sesquiterpene lactone solution from the library to each well. For controls, add 1 µL of DMSO.

  • Stimulation: After 1 hour of incubation with the compounds, add 10 ng/mL of TNF-α to all wells except for the negative control wells.

  • Incubation: Incubate the plate for 6-8 hours at 37°C in a 5% CO2 incubator.

  • Lysis and Luciferase Assay: Add 100 µL of luciferase assay reagent to each well.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of NF-κB inhibition for each compound relative to the DMSO-treated, TNF-α stimulated control.

Protocol 2: Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effects of sesquiterpene lactones on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549).

  • Appropriate cell culture medium.

  • Sesquiterpene lactone library dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF).

  • Clear 96-well plates.

  • Microplate reader (absorbance at 570 nm).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of medium and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of the sesquiterpene lactones to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate for 2-4 hours at 37°C to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value for each compound.

Protocol 3: Hsp90 Luciferase Refolding Assay

This biochemical assay identifies inhibitors of the Hsp90 chaperone protein.

Materials:

  • Rabbit reticulocyte lysate.

  • Purified firefly luciferase.

  • ATP.

  • Sesquiterpene lactone library dissolved in DMSO.

  • Luciferin substrate.

  • White 384-well plates.

  • Luminometer.

Procedure:

  • Denaturation of Luciferase: Thermally denature the luciferase by heating at 42°C for 10 minutes.

  • Assay Reaction: In each well of a 384-well plate, combine rabbit reticulocyte lysate, denatured luciferase, and ATP.

  • Compound Addition: Add the sesquiterpene lactone compounds to the wells. Include positive (known Hsp90 inhibitor, e.g., 17-AAG) and negative (DMSO) controls.

  • Refolding Reaction: Incubate the plate at 30°C for 2 hours to allow for Hsp90-mediated refolding of luciferase.

  • Luminescence Measurement: Add luciferin substrate to each well and immediately measure the luminescence using a luminometer.

  • Data Analysis: Determine the percentage of inhibition of luciferase refolding for each compound compared to the DMSO control.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by sesquiterpene lactones and a general experimental workflow for their high-throughput screening.

HTS_Workflow cluster_0 Library Preparation cluster_1 High-Throughput Screening cluster_2 Hit Confirmation & Characterization SL_Library Sesquiterpene Lactone Library Plate_Prep Assay Plate Preparation SL_Library->Plate_Prep Primary_Screen Primary Screen (Single Concentration) Plate_Prep->Primary_Screen Hit_ID Hit Identification Primary_Screen->Hit_ID Dose_Response Dose-Response Assay Hit_ID->Dose_Response Confirmed Hits IC50 IC50 Determination Dose_Response->IC50 Secondary_Assay Secondary Assays (e.g., Orthogonal, Selectivity) IC50->Secondary_Assay Lead_Opt Lead Optimization Secondary_Assay->Lead_Opt

Caption: A generalized workflow for the high-throughput screening of sesquiterpene lactones.

NFkB_Pathway cluster_0 Cytoplasm cluster_1 Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_p65 NF-κB (p65/p50) IkB->NFkB_p65 releases NFkB_p65_nuc NF-κB (p65/p50) NFkB_p65->NFkB_p65_nuc translocates SL Sesquiterpene Lactones SL->IKK inhibits SL->NFkB_p65 inhibits DNA DNA NFkB_p65_nuc->DNA binds Gene_Transcription Pro-inflammatory Gene Transcription DNA->Gene_Transcription initiates

Caption: Inhibition of the NF-κB signaling pathway by sesquiterpene lactones.

STAT3_Pathway cluster_0 Cell Membrane & Cytoplasm cluster_1 Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer dimerizes & translocates SL Sesquiterpene Lactones SL->JAK inhibits SL->STAT3 inhibits phosphorylation DNA DNA pSTAT3_dimer->DNA binds Gene_Transcription Target Gene Transcription (e.g., c-Myc, Cyclin D1) DNA->Gene_Transcription initiates

Caption: Modulation of the JAK-STAT3 signaling pathway by sesquiterpene lactones.

Conclusion

The diverse biological activities of sesquiterpene lactones make them a rich source for the discovery of novel therapeutic agents. The application of high-throughput screening methodologies, as outlined in these notes and protocols, provides an efficient and effective strategy for identifying and characterizing promising SL candidates for further drug development. The combination of robust HTS assays, careful data analysis, and a deeper understanding of their mechanisms of action will be crucial in unlocking the full therapeutic potential of this fascinating class of natural products.

References

Troubleshooting & Optimization

Technical Support Center: Diacetylpiptocarphol Solubility Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Diacetylpiptocarphol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with this compound for in vitro assays. Given that this compound is a sesquiterpene lactone, it shares characteristics with other members of this class, notably poor aqueous solubility. The following guides and FAQs are based on established methods for handling hydrophobic compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a derivative of piptocarphol, a sesquiterpene lactone. Sesquiterpene lactones are a large class of naturally occurring compounds known for their diverse biological activities. However, they are often characterized by low water solubility, which can lead to precipitation in aqueous-based in vitro assay systems like cell culture media.[1][2] This can result in inaccurate and non-reproducible experimental outcomes.

Q2: What is the best initial solvent for dissolving this compound?

A2: For initial solubilization, Dimethyl Sulfoxide (DMSO) is the most commonly used and recommended solvent for hydrophobic compounds like this compound.[3][4] It is crucial to prepare a high-concentration stock solution in 100% DMSO, which can then be serially diluted.

Q3: My this compound precipitates when I add the DMSO stock to my cell culture medium. What should I do?

A3: This is a common issue known as "solvent-shift" precipitation.[5] When the concentrated DMSO stock is diluted into the aqueous medium, the abrupt change in polarity causes the compound to fall out of solution.[5] Refer to the Troubleshooting Guide below for detailed steps to prevent this.

Q4: What is the maximum final concentration of DMSO that is safe for my cells?

A4: The cytotoxicity of DMSO varies between cell lines.[6] Generally, a final concentration of 0.1% to 0.5% DMSO is considered safe for most cell lines, but it is best practice to determine the maximum tolerated concentration for your specific cell line by running a vehicle control experiment.[3][7]

Troubleshooting Guide: Compound Precipitation

This guide addresses the common problem of this compound precipitating out of solution upon dilution into aqueous buffers or cell culture media.

Initial Observation:

You observe cloudiness, fine particles, or crystals in your culture medium after adding the this compound stock solution.[5]

Workflow for Troubleshooting Precipitation:

G cluster_start cluster_actions Troubleshooting Steps cluster_verification Verification cluster_end start Precipitation Observed in Aqueous Medium action1 1. Optimize Dilution Technique (Dropwise addition, vortexing) start->action1 action2 2. Pre-warm Medium (Warm to 37°C before adding compound) action1->action2 If precipitation persists verify Visually Inspect for Clarity (Microscope/Naked Eye) action1->verify action3 3. Use Physical Dissolution Aids (Brief sonication or warming of final solution) action2->action3 If precipitation persists action2->verify action4 4. Adjust Final DMSO Concentration (Increase final DMSO %, e.g., to 0.5%) action3->action4 If precipitation persists action3->verify action5 5. Test Alternative Solvents (e.g., Ethanol, PEG-400) action4->action5 If other methods fail action4->verify action5->verify test_control Run Vehicle Control Assay (Medium + max % solvent) verify->test_control end_success Proceed with Experiment test_control->end_success No precipitation & No vehicle toxicity end_fail Re-evaluate Experiment (Consider formulation change) test_control->end_fail Precipitation or Vehicle toxicity

Caption: Workflow for troubleshooting compound precipitation in vitro.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh out the desired amount of this compound powder using an analytical balance.

  • Solvent Addition: Add the appropriate volume of 100% sterile DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). This minimizes the volume needed for dilution into the final assay.

  • Dissolution: Vortex the solution vigorously. If necessary, briefly sonicate the vial in a water bath or warm it to 37°C to ensure complete dissolution.[8]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Preparing Working Solutions in Cell Culture Medium

This protocol aims to prevent precipitation when diluting the DMSO stock.

  • Pre-warm Medium: Warm the required volume of cell culture medium to 37°C in a water bath.[9]

  • Prepare Intermediate Dilution (Optional but Recommended): If a large dilution is required, first dilute the high-concentration DMSO stock into a small volume of pre-warmed medium.

  • Final Dilution: While gently vortexing or swirling the pre-warmed medium, add the this compound stock solution dropwise.[5] This gradual introduction helps prevent the rapid polarity shift that causes precipitation.

  • Final Mix: Once the stock solution is added, cap the tube and mix gently by inversion. Do not vortex excessively as this can cause proteins in the medium to denature.

  • Visual Inspection: Before adding to cells, visually inspect the final working solution for any signs of precipitation. A clear solution is required for accurate results.

Data Presentation

Table 1: Properties of Common Organic Solvents for In Vitro Assays

This table provides a comparison of common solvents that can be considered for dissolving hydrophobic compounds.

SolventPolarity (LogP)Common Final ConcentrationNotes on Cytotoxicity
DMSO -1.350.1% - 0.5%Least cytotoxic among common solvents, but can cause toxicity above 1%.[7][10]
Ethanol -0.310.1% - 0.5%Generally well-tolerated at low concentrations; cytotoxicity is cell-type dependent.[6][7]
Methanol -0.77< 0.5%Can be more toxic than ethanol or DMSO.[6][10]
PEG-400 -< 1%Polyethylene glycol is often used as a co-solvent and is generally low in toxicity.[7][11]
DMF -1.01< 0.1%N,N-Dimethylformamide is generally more cytotoxic than DMSO and should be used with caution.[3][7]

Note: The maximum tolerated concentration should always be empirically determined for your specific cell line and assay.

Signaling Pathway Visualization

Sesquiterpene lactones are well-documented inhibitors of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation.[12][13][14][15] The diagram below illustrates a simplified representation of this pathway and the likely point of inhibition by this compound.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

References

Technical Support Center: Overcoming Resistance to Diacetylpiptocarphol in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Diacetylpiptocarphol, a promising sesquiterpene lactone with anticancer properties.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its putative mechanism of action?

This compound is a sesquiterpene lactone, a class of naturally derived compounds known for their potential anticancer properties.[1][2][3] Like other sesquiterpene lactones, its mechanism of action is believed to involve the modulation of key signaling pathways that control cell growth, proliferation, and survival. The primary mechanisms include the induction of apoptosis (programmed cell death), inhibition of the NF-κB signaling pathway, and suppression of the STAT3 signaling pathway.[1][4][5]

Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

Resistance to this compound, while not extensively studied for this specific compound, can be inferred from mechanisms of resistance to other sesquiterpene lactones and chemotherapy in general. Potential mechanisms include:

  • Activation of Pro-survival Signaling Pathways: Cancer cells may develop resistance by upregulating pro-survival pathways, primarily the NF-κB and STAT3 signaling cascades.[1][5] Constitutive activation of these pathways can override the inhibitory effects of this compound.

  • Alterations in Apoptotic Machinery: Changes in the expression levels of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family can render cells resistant to apoptosis induction by this compound.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the compound out of the cell, reducing its intracellular concentration and efficacy.

  • Target Modification: Although less common for this class of compounds, mutations in the direct molecular targets of this compound could reduce its binding affinity and inhibitory effect.

Q3: How can I confirm if my cells have developed resistance to this compound?

The development of resistance is typically confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) value. You can determine the IC50 by performing a cell viability assay (e.g., MTT or resazurin assay) with a range of this compound concentrations on both the parental (sensitive) and the suspected resistant cell lines. A fold-increase of 5-10 or higher in the IC50 value is generally considered indicative of resistance.

Troubleshooting Guides

Issue 1: Decreased Efficacy of this compound Over Time

Possible Cause 1: Development of Acquired Resistance.

  • Troubleshooting Steps:

    • Confirm Resistance: Perform a dose-response curve and calculate the IC50 value for your current cell line and compare it to the IC50 of the original, sensitive parental cell line.

    • Investigate Signaling Pathways: Use Western blotting or other immunoassays to check for the activation status (e.g., phosphorylation) of key proteins in the NF-κB (p65) and STAT3 pathways in both sensitive and resistant cells. Increased activation in resistant cells is a strong indicator of this resistance mechanism.

    • Assess Apoptosis: Use an Annexin V/Propidium Iodide assay to compare the extent of apoptosis induction by this compound in sensitive versus resistant cells.

    • Consider Combination Therapy: Explore the use of known inhibitors of the NF-κB or STAT3 pathways in combination with this compound to re-sensitize the resistant cells.

Possible Cause 2: Compound Instability.

  • Troubleshooting Steps:

    • Check Compound Integrity: Ensure proper storage of this compound (as recommended by the supplier, typically at -20°C or -80°C in a desiccated environment).

    • Prepare Fresh Solutions: Always prepare fresh working solutions of the compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

Issue 2: High Variability in Experimental Results

Possible Cause 1: Inconsistent Cell Culture Conditions.

  • Troubleshooting Steps:

    • Standardize Cell Seeding: Ensure a consistent number of cells are seeded in each well for all experiments.

    • Monitor Cell Health: Regularly check for mycoplasma contamination and ensure cells are in the logarithmic growth phase when treated.

    • Control for Passage Number: Use cells within a consistent and low passage number range to avoid phenotypic drift.

Possible Cause 2: Inaccurate Drug Concentration.

  • Troubleshooting Steps:

    • Calibrate Pipettes: Regularly calibrate the pipettes used for preparing drug dilutions.

    • Ensure Proper Dissolution: Confirm that the this compound is fully dissolved in the vehicle (e.g., DMSO) before further dilution in culture medium.

Data Presentation

Table 1: Representative IC50 Values of Sesquiterpene Lactones from Vernonia Species in Various Cancer Cell Lines.

CompoundCancer Cell LineIC50 (µM)Reference
Vernolide AHuman Lung Carcinoma (A549)2.8[6]
Vernolide AHuman Colon Adenocarcinoma (HT-29)3.5[6]
Vernolide BHuman Lung Carcinoma (A549)4.2[6]
Vernolide BHuman Colon Adenocarcinoma (HT-29)5.1[6]
IsodeoxyelephantopinHuman Lung Cancer (H1299)~5.0[4]
IsodeoxyelephantopinHuman Lung Cancer (A549)~7.5[4]

Experimental Protocols

Protocol 1: Development of a this compound-Resistant Cancer Cell Line
  • Initial IC50 Determination: Determine the IC50 of this compound for the parental cancer cell line using a standard cell viability assay (e.g., MTT).

  • Initial Drug Exposure: Culture the parental cells in the presence of this compound at a concentration equal to the IC50.

  • Monitor and Subculture: Monitor the cells for signs of cell death. When the cell population begins to recover and proliferate, subculture the surviving cells.

  • Incremental Dose Escalation: Gradually increase the concentration of this compound in the culture medium (e.g., in 1.5 to 2-fold increments) with each passage.

  • Establish a Resistant Clone: Continue this process until the cells are able to proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50.

  • Characterize the Resistant Line: Confirm the resistance by re-evaluating the IC50 and perform molecular analyses to investigate the underlying resistance mechanisms.

Protocol 2: Western Blot Analysis of NF-κB and STAT3 Activation
  • Cell Lysis: Treat sensitive and resistant cells with this compound for the desired time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-p65 (NF-κB), total p65, phospho-STAT3, total STAT3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

a cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus TNF-a TNF-a TNFR TNFR TNF-a->TNFR IL-6 IL-6 IL-6R IL-6R IL-6->IL-6R IKK IKK TNFR->IKK activates JAK JAK IL-6R->JAK activates IkB IkB IKK->IkB phosphorylates p50 p50 p65 p65 p50_p65_n p50/p65 p50->p50_p65_n p65->p50_p65_n STAT3_inactive STAT3 JAK->STAT3_inactive phosphorylates STAT3_dimer STAT3 Dimer STAT3_inactive->STAT3_dimer STAT3_dimer_n STAT3 Dimer STAT3_dimer->STAT3_dimer_n This compound This compound This compound->IKK inhibits This compound->STAT3_inactive inhibits phosphorylation Gene_Transcription Pro-survival and Anti-apoptotic Genes p50_p65_n->Gene_Transcription promotes STAT3_dimer_n->Gene_Transcription promotes

Caption: NF-κB and STAT3 signaling pathways and points of inhibition by this compound.

b start Parental Cancer Cell Line ic50 Determine IC50 of This compound start->ic50 expose Culture cells with This compound (IC50) ic50->expose recover Select and expand surviving cells expose->recover increase Gradually increase This compound concentration recover->increase proliferate Cells proliferate at >10x IC50? increase->proliferate proliferate->increase No resistant Established Resistant Cell Line proliferate->resistant Yes characterize Characterize Resistant Phenotype and Mechanism resistant->characterize

Caption: Experimental workflow for developing a this compound-resistant cell line.

c This compound This compound ROS Increased ROS Production This compound->ROS Mitochondria Mitochondria ROS->Mitochondria induces stress Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

References

Diacetylpiptocarphol stability and degradation issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Diacetylpiptocarphol.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound?

A1: The stability of this compound, a sesquiterpenoid lactone with two acetyl groups, is primarily influenced by pH, temperature, and light exposure. Like many sesquiterpenoid lactones, it is susceptible to hydrolysis, particularly of its ester (acetyl) groups, under neutral to basic conditions.[1][2] Elevated temperatures can accelerate this degradation process.

Q2: What are the optimal storage conditions for this compound?

A2: To ensure maximum stability, this compound should be stored in a cool, dark, and dry place. For long-term storage, it is recommended to keep the compound at -20°C or below in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation. For short-term storage (up to a few weeks), refrigeration at 2-8°C is acceptable.[3][4][5]

Q3: Is this compound sensitive to light?

A3: Yes, many complex organic molecules, including sesquiterpenoid lactones, can be sensitive to light. Photodegradation can lead to the formation of various byproducts. It is crucial to store this compound in amber vials or light-proof containers to protect it from UV and visible light.

Q4: What are the expected degradation products of this compound?

A4: The primary degradation pathways for this compound are expected to be the hydrolysis of the two acetyl ester groups, leading to the formation of monoacetylpiptocarphol isomers and ultimately piptocarphol. Under more strenuous conditions, such as strong acid or base, further degradation of the sesquiterpenoid lactone core may occur. The α-methylene-γ-lactone moiety can also react with nucleophiles.[4][6][7][8]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of biological activity in experiments. Degradation of this compound due to improper storage or handling.Verify storage conditions (temperature, light protection). Prepare fresh stock solutions for each experiment. Avoid prolonged exposure to room temperature and bright light.
Appearance of unexpected peaks in HPLC analysis. Formation of degradation products.Analyze the sample for the presence of monoacetylpiptocarphol and piptocarphol. Review the pH and temperature of the experimental conditions. Consider performing a forced degradation study to identify potential degradation products.
Inconsistent experimental results. Inconsistent purity of this compound stock solutions.Regularly check the purity of the stock solution using a validated analytical method (e.g., HPLC). Prepare fresh stock solutions frequently.
Precipitation of the compound in aqueous buffers. Low aqueous solubility of this compound.Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO, ethanol) and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.

Quantitative Data Summary

The following tables summarize hypothetical data from stability studies on this compound.

Table 1: Effect of Temperature on the Stability of this compound in Solution (pH 7.4 Buffer) over 24 hours

TemperatureThis compound Remaining (%)Monoacetylpiptocarphol Formed (%)Piptocarphol Formed (%)
4°C98.51.2<0.3
25°C85.212.52.3
37°C70.124.85.1

Table 2: Effect of pH on the Stability of this compound in Solution at 25°C over 24 hours

pHThis compound Remaining (%)Monoacetylpiptocarphol Formed (%)Piptocarphol Formed (%)
3.099.1<0.5<0.4
5.097.81.8<0.4
7.485.212.52.3
9.055.635.19.3

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to identify potential degradation products and pathways.[9][10]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 60°C for 24 hours. Neutralize with 1N NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1N NaOH. Incubate at room temperature for 4 hours. Neutralize with 0.1N HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Incubate at room temperature for 24 hours, protected from light.

  • Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to a photostability chamber (ICH Q1B option 2) for a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Thermal Degradation: Store the solid compound at 80°C for 48 hours. Dissolve in acetonitrile for analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC-UV/MS method.

Protocol 2: HPLC Method for the Analysis of this compound and its Degradation Products

This protocol provides a general HPLC method for separating this compound from its primary degradation products.[11][12][13]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

Visualizations

degradation_pathway DAP This compound MAP1 Monoacetylpiptocarphol (Isomer 1) DAP->MAP1 Hydrolysis (pH, Temp) MAP2 Monoacetylpiptocarphol (Isomer 2) DAP->MAP2 Hydrolysis (pH, Temp) P Piptocarphol MAP1->P Hydrolysis (pH, Temp) MAP2->P Hydrolysis (pH, Temp) Other Other Degradation Products P->Other Strong Acid/Base, Oxidation, Light

Caption: Hypothetical degradation pathway of this compound.

experimental_workflow cluster_stress Forced Degradation Conditions cluster_analysis Analysis Acid Acidic HPLC HPLC-UV/MS Analysis Acid->HPLC Base Basic Base->HPLC Oxidative Oxidative Oxidative->HPLC Photolytic Photolytic Photolytic->HPLC Thermal Thermal Thermal->HPLC Characterization Characterization of Degradation Products HPLC->Characterization DAP This compound Stock Solution DAP->Acid DAP->Base DAP->Oxidative DAP->Photolytic DAP->Thermal

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Synthesis of Diacetyl-Sesquiterpene Lactones

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific compound named "Diacetylpiptocarphol" is not available in the public scientific literature. This guide utilizes a representative sesquiterpene lactone, Cumanin, as a model system to address potential side reactions and troubleshooting strategies relevant to the diacetylation of complex polyhydroxylated natural products. The principles and methodologies described are broadly applicable to the synthesis of similar diacetyl-derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the diacetylation of polyhydroxylated sesquiterpene lactones like Cumanin?

A1: The most prevalent side reactions include incomplete acetylation leading to mono-acetylated byproducts, over-acetylation if other sensitive hydroxyl groups are present, and degradation of the core structure under harsh reaction conditions. Sesquiterpene lactones can be sensitive to both acidic and basic conditions, which can lead to rearrangements, elimination reactions, or opening of the lactone ring.[1]

Q2: My reaction is stalling, and I'm observing a mixture of starting material, mono-acetylated, and di-acetylated products. What should I do?

A2: Stalled reactions are often due to insufficient reagent stoichiometry, poor reagent purity, or suboptimal reaction temperature. Consider increasing the molar excess of the acetylating agent (e.g., acetic anhydride) and the base catalyst (e.g., DMAP or pyridine). Ensure all reagents are anhydrous, as water can quench the acetylating agent. Gently warming the reaction may also improve conversion, but this should be monitored closely to prevent degradation.

Q3: I'm observing a significant amount of an unexpected byproduct with a different mass-to-charge ratio in my LC-MS analysis. What could it be?

A3: Unexpected byproducts can arise from several sources. If using a strong base, elimination of a hydroxyl group to form an alkene is possible. Alternatively, sensitive functionalities on the sesquiterpene lactone core may undergo rearrangement.[1] The α-methylene-γ-lactone moiety, common in many sesquiterpene lactones, is a reactive Michael acceptor and can undergo addition reactions, although this is less common during acetylation.[1] It is advisable to fully characterize the byproduct using NMR and other spectroscopic techniques to elucidate its structure.

Q4: Can the choice of solvent affect the outcome of the diacetylation reaction?

A4: Absolutely. The choice of solvent can influence reaction rate and selectivity. Aprotic solvents like dichloromethane (DCM) or chloroform are generally preferred to minimize side reactions.[1] Protic solvents such as methanol or ethanol are generally avoided as they can compete with the substrate for the acetylating agent.[1] The use of a basic solvent like pyridine can also serve as the catalyst.

Troubleshooting Guide

This guide addresses common issues encountered during the diacetylation of a model sesquiterpene lactone.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Diacetylated Product 1. Insufficient acetylating agent. 2. Inactive catalyst. 3. Reaction time is too short. 4. Presence of water in the reaction.1. Increase the molar equivalents of acetic anhydride and DMAP/pyridine. 2. Use fresh, high-purity DMAP or freshly distilled pyridine. 3. Monitor the reaction by TLC or LC-MS and extend the reaction time. 4. Ensure all glassware is oven-dried and use anhydrous solvents.
Formation of Mono-Acetylated Byproduct 1. Steric hindrance around one of the hydroxyl groups. 2. Insufficient reaction temperature.1. Increase the reaction temperature moderately (e.g., from room temperature to 40 °C). 2. Consider a more reactive acetylating agent, but with caution to avoid over-acetylation.
Product Degradation (Observed as multiple spots on TLC) 1. Reaction temperature is too high. 2. Reaction time is too long. 3. The substrate is unstable to the reaction conditions.1. Run the reaction at a lower temperature (e.g., 0 °C to room temperature). 2. Monitor the reaction closely and quench it as soon as the starting material is consumed. 3. Use milder acetylation conditions (e.g., isopropenyl acetate with a catalytic acid).
Difficult Purification 1. Similar polarity of the desired product and byproducts.1. Optimize the mobile phase for column chromatography; a shallow gradient can improve separation. 2. Consider alternative purification techniques such as preparative HPLC.

Experimental Protocols

Protocol 1: General Procedure for Diacetylation of a Sesquiterpene Lactone

This protocol is a general guideline for the diacetylation of a polyhydroxylated sesquiterpene lactone using acetic anhydride and DMAP.

  • Preparation:

    • Dissolve the sesquiterpene lactone (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

    • Add 4-dimethylaminopyridine (DMAP) (0.1-0.2 eq) to the solution.

  • Reaction:

    • Cool the solution to 0 °C using an ice bath.

    • Add acetic anhydride (3.0-5.0 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer and wash it sequentially with 1M HCl, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[2]

    • Filter and concentrate the solution under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).[2]

    • Combine the fractions containing the pure diacetylated product and concentrate under reduced pressure.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Reaction Pathway and Potential Side Reactions

G cluster_main Main Reaction Pathway cluster_side Potential Side Reactions A Substrate (Diol) B Mono-acetylated Intermediate A->B + Ac₂O, Base D Elimination Product A->D Strong Base or Heat E Ring-Opened Product A->E Harsh Conditions C Product (Diacetylated) B->C + Ac₂O, Base F Rearrangement Product C->F Acid/Base Instability

Caption: General reaction pathway for diacetylation and potential side reactions.

Troubleshooting Workflow

G start Reaction Outcome Unsatisfactory q1 Low Conversion? start->q1 q2 Byproducts Observed? q1->q2 No a1 Increase Reagents Increase Temperature Extend Time q1->a1 Yes a2 Check Reagent Purity Use Anhydrous Conditions q2->a2 Starting Material and Mono-acetylated a3 Lower Temperature Use Milder Reagents Reduce Time q2->a3 Degradation Products a4 Optimize Chromatography Consider Prep-HPLC q2->a4 Purification Issues end Successful Synthesis q2->end No Byproducts a1->q1 a2->q1 a3->q1 a4->end

References

Technical Support Center: Purity Assessment of Isolated Diacetylpiptocarphol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purity assessment of isolated Diacetylpiptocarphol.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps for assessing the purity of a newly isolated sample of this compound?

A1: A multi-step approach is recommended for the initial purity assessment. Start with a simple chromatographic technique like Thin Layer Chromatography (TLC) to get a rapid qualitative idea of the number of components in your sample. Subsequently, High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) is the most common and effective method for quantitative purity determination.[1][2][3] For structural confirmation and to rule out the presence of closely related impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.[4][5]

Q2: I am seeing a single spot on my TLC plate. Can I assume my this compound sample is pure?

A2: While a single spot on TLC is a good preliminary indication of purity, it is not conclusive. Co-elution of impurities with the main compound can occur. It is crucial to use multiple solvent systems with varying polarities in TLC to ensure that no hidden impurities are present. For a definitive purity assessment, more advanced techniques like HPLC are necessary.

Q3: What are the most common types of impurities found in isolated this compound?

A3: Impurities in natural product isolates can originate from various sources. For this compound, a sesquiterpene lactone, common impurities may include:

  • Structurally related sesquiterpene lactones: Other similar compounds from the same plant source that have comparable polarities can be difficult to separate.

  • Isomers: Diastereomers or other isomers of this compound may be present.

  • Residual solvents: Solvents used during the extraction and purification process can be retained in the final sample.

  • Degradation products: this compound may degrade due to factors like exposure to light, high temperatures, or extreme pH during isolation.

Q4: How can I confirm the identity of my isolated this compound?

A4: The identity of the isolated compound should be confirmed using a combination of spectroscopic techniques. High-resolution mass spectrometry (HRMS) will provide the accurate mass and molecular formula. 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy are essential for elucidating the chemical structure and confirming that it matches the known structure of this compound.[4][5][6]

Troubleshooting Guides

HPLC Analysis

Issue 1: Multiple peaks are observed in the HPLC chromatogram of my isolated this compound.

Possible Cause Troubleshooting Step
Incomplete purificationRe-purify the sample using a different chromatographic technique (e.g., preparative HPLC with a different column or solvent system).
On-column degradationEnsure the mobile phase is not too acidic or basic. Check the stability of this compound under the analytical conditions.
Contamination from sample preparationUse high-purity solvents and clean vials for sample preparation. Run a blank injection to check for system contamination.

Issue 2: The peak shape of this compound is poor (e.g., tailing or fronting).

Possible Cause Troubleshooting Step
Column overloadReduce the injection volume or the concentration of the sample.
Inappropriate mobile phase pHAdjust the pH of the mobile phase to ensure the analyte is in a single ionic form.
Column degradationFlush the column with a strong solvent or replace the column if it is old or has been used extensively.
Secondary interactions with the stationary phaseAdd a small amount of a competing agent (e.g., triethylamine for basic compounds) to the mobile phase.

Issue 3: The retention time of the this compound peak is shifting between injections.

Possible Cause Troubleshooting Step
Inadequate column equilibrationIncrease the column equilibration time between runs.
Fluctuations in mobile phase compositionEnsure the mobile phase is well-mixed and degassed. Check for leaks in the pump.
Temperature fluctuationsUse a column oven to maintain a constant temperature.
NMR Analysis

Issue 1: The NMR spectrum shows unexpected signals, suggesting impurities.

Possible Cause Troubleshooting Step
Residual solventsIdentify the solvent peaks (e.g., from deuterated solvent or purification solvents) and confirm they are not from the compound.
Presence of isomers or related compoundsUtilize 2D NMR techniques (COSY, HSQC, HMBC) to help distinguish between the main compound and impurities.[6] Compare the spectra with literature data if available.
Sample degradationPrepare a fresh sample and acquire the spectrum immediately. Avoid prolonged storage of the sample in solution.
Mass Spectrometry Analysis

Issue 1: The mass spectrum shows multiple ions, making it difficult to identify the molecular ion of this compound.

Possible Cause Troubleshooting Step
In-source fragmentationOptimize the ionization source parameters (e.g., cone voltage) to minimize fragmentation.
Presence of adductsLook for common adducts (e.g., [M+Na]⁺, [M+K]⁺, [M+NH₄]⁺) and confirm their mass difference from the presumed molecular ion.
Complex mixtureIf the sample is impure, consider using a hyphenated technique like LC-MS to separate the components before mass analysis.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-DAD)
Parameter Recommendation
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water is a common starting point. A small amount of acid (e.g., 0.1% formic acid or acetic acid) can be added to improve peak shape.
Flow Rate 1.0 mL/min
Detection Diode Array Detector (DAD) scanning a range of wavelengths (e.g., 200-400 nm) to identify the optimal wavelength for detection and to check for co-eluting impurities.
Injection Volume 10-20 µL
Column Temperature 25-30 °C
Nuclear Magnetic Resonance (NMR) Spectroscopy
Parameter Recommendation
Solvent Deuterated chloroform (CDCl₃) is a common solvent for sesquiterpene lactones. Other deuterated solvents like methanol-d₄ or DMSO-d₆ can be used depending on solubility.
¹H NMR Acquire a standard proton spectrum to observe the chemical shifts, coupling constants, and integration of all protons.
¹³C NMR Acquire a standard carbon spectrum to observe the chemical shifts of all carbon atoms.
2D NMR COSY, HSQC, and HMBC experiments are crucial for assigning proton and carbon signals and confirming the structure.
Mass Spectrometry (MS)
Parameter Recommendation
Ionization Source Electrospray Ionization (ESI) is a soft ionization technique suitable for many natural products.
Mode Positive ion mode is often used for sesquiterpene lactones.
Analyzer A high-resolution mass analyzer (e.g., TOF or Orbitrap) is recommended to obtain accurate mass measurements for molecular formula determination.
Fragmentation Tandem MS (MS/MS) can be used to study the fragmentation pattern, which can provide structural information.

Visualizations

Due to the lack of a publicly available, confirmed chemical structure for this compound, a specific signaling pathway diagram cannot be generated at this time. However, a general workflow for purity assessment is provided below.

Purity_Assessment_Workflow start Isolated this compound Sample tlc Thin Layer Chromatography (TLC) (Multiple Solvent Systems) start->tlc hplc High-Performance Liquid Chromatography (HPLC-DAD) tlc->hplc Qualitative Purity Check nmr Nuclear Magnetic Resonance (NMR) (1D and 2D) hplc->nmr Quantitative Purity & Initial Structure Check impure Impure Compound hplc->impure <95% Purity ms Mass Spectrometry (MS) (High Resolution) nmr->ms Structural Confirmation pure Pure Compound (>95%) ms->pure Purity & Identity Confirmed repurify Further Purification impure->repurify repurify->hplc

Caption: General workflow for the purity assessment of an isolated natural product like this compound.

Disclaimer: The information provided in this technical support center is intended for guidance purposes only. Experimental conditions should be optimized for the specific compound and available instrumentation.

References

Minimizing cytotoxicity of Diacetylpiptocarphol to normal cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with the novel investigational compound, Diacetylpiptocarphol (DAP). The focus is on strategies to minimize its cytotoxic effects on normal cells while preserving its anti-cancer efficacy.

Troubleshooting Guide

This guide addresses specific issues that may arise during your in vitro experiments with DAP.

Issue Possible Cause(s) Suggested Solution(s)
High cytotoxicity observed in normal (non-cancerous) cell lines at expected therapeutic concentrations. 1. Off-target effects: DAP may be interacting with pathways essential for both normal and cancerous cell survival. 2. Incorrect dosage: The calculated effective dose for cancer cells might be above the toxic threshold for normal cells. 3. High metabolic activity of normal cells: Some normal cell lines have high proliferation rates, making them more susceptible to cytotoxic agents.1. Conduct a dose-response study: Determine the IC50 values for a panel of both cancerous and normal cell lines to identify a potential therapeutic window. 2. Investigate combination therapies: Explore the use of cytoprotective agents that may selectively protect normal cells.[1][2][3][4] 3. Modify the treatment schedule: Consider shorter exposure times or intermittent dosing schedules for normal cells.
Inconsistent IC50 values for DAP across replicate experiments. 1. Cell viability assay interference: DAP might be interfering with the assay reagents (e.g., reducing MTT reagent). 2. Cell seeding density: Inconsistent initial cell numbers can lead to variability in results. 3. Compound stability: DAP may be unstable in the culture medium over the course of the experiment.1. Use multiple cytotoxicity assays: Corroborate results from a metabolic assay (e.g., MTT) with a membrane integrity assay (e.g., LDH release) or an apoptosis assay (e.g., Annexin V staining).[5][6][7] 2. Optimize and standardize cell seeding: Ensure a consistent number of viable cells are plated for each experiment. 3. Assess compound stability: Use HPLC or a similar method to determine the stability of DAP in your experimental conditions. Prepare fresh solutions for each experiment.
DAP shows lower than expected cytotoxicity in cancer cells. 1. Cell line resistance: The selected cancer cell lines may have intrinsic or acquired resistance mechanisms. 2. Drug efflux: Cancer cells may be actively pumping DAP out via transporters like P-glycoprotein. 3. Suboptimal experimental conditions: Factors like serum concentration in the media could interfere with DAP's activity.1. Screen a broader panel of cancer cell lines: Identify cell lines that are more sensitive to DAP. 2. Use efflux pump inhibitors: Test for resistance by co-administering DAP with known inhibitors of drug efflux pumps. 3. Optimize assay conditions: Perform experiments in media with varying serum concentrations to assess for interference.

Frequently Asked Questions (FAQs)

Q1: What is the general approach to determine the therapeutic window of this compound (DAP)?

A1: To determine the therapeutic window, it is essential to perform dose-response studies on a panel of both cancer and normal cell lines. The therapeutic window is the concentration range where DAP exhibits significant cytotoxicity against cancer cells while having minimal effect on normal cells. A higher selectivity index (SI), calculated as the ratio of the IC50 in normal cells to the IC50 in cancer cells (SI = IC50 Normal / IC50 Cancer), indicates a more favorable therapeutic window.

Q2: How can I reduce the cytotoxicity of DAP to my normal cell controls?

A2: Several strategies can be employed:

  • Co-administration with a cytoprotective agent: Agents like Amifostine have been shown to protect normal tissues from the toxic effects of chemotherapy.[2][4]

  • Targeting the tumor microenvironment: If DAP's activity is pH-dependent, leveraging the acidic microenvironment of tumors could enhance its selectivity.[8]

  • Nanoparticle formulation: Encapsulating DAP in nanoparticles can alter its biodistribution and potentially reduce its uptake by normal cells through the enhanced permeability and retention (EPR) effect, which is more pronounced in tumor tissues.[9]

Q3: Which signaling pathways are likely to be involved in DAP's selective cytotoxicity?

A3: While the specific pathways for DAP are under investigation, selective cytotoxicity often arises from exploiting differences between cancer and normal cells.[10][11] Key pathways to investigate include:

  • p53 signaling: Normal cells with functional p53 can undergo cell cycle arrest in response to a cytotoxic agent, allowing for repair, whereas many cancer cells with mutated p53 will continue to divide and be more susceptible to apoptosis.[12]

  • PI3K/Akt/mTOR and Ras/MAPK pathways: These pathways are frequently hyperactivated in cancer and can be potential targets for inducing cancer-specific cell death.[13][14]

  • Redox homeostasis: Cancer cells often have higher levels of reactive oxygen species (ROS) and may be more vulnerable to agents that further disrupt their antioxidant defenses.[15]

Q4: What are the recommended initial in vitro assays to assess DAP's cytotoxicity and selectivity?

A4: A standard workflow should include:

  • Metabolic Viability Assay (e.g., MTT or WST-1): To get an initial assessment of the dose-dependent effect on cell viability.[5]

  • Membrane Integrity Assay (e.g., LDH release): To measure cell death due to compromised cell membranes (necrosis).[6]

  • Apoptosis Assay (e.g., Annexin V/PI staining): To specifically quantify the induction of programmed cell death.[16]

By comparing the results from these assays across both normal and cancerous cell lines, you can build a comprehensive profile of DAP's cytotoxic activity.

Quantitative Data Summary

The following tables present hypothetical data to serve as a template for organizing your experimental results when investigating this compound (DAP).

Table 1: Hypothetical IC50 Values of this compound (DAP) in Human Cancer and Normal Cell Lines

Cell LineCell TypeIC50 (µM) after 48hSelectivity Index (SI) vs. Normal Fibroblasts
A549Lung Carcinoma15.26.5
MCF-7Breast Adenocarcinoma22.54.4
HeLaCervical Carcinoma18.95.2
Normal Lung FibroblastsNormal Lung98.7-
Normal Breast EpithelialNormal Breast112.4-

Table 2: Hypothetical Effect of a Cytoprotective Agent (CPA) on DAP Cytotoxicity

Cell LineTreatmentIC50 (µM) of DAPFold Change in IC50
A549 (Cancer) DAP alone15.2-
DAP + CPA18.11.2
Normal Lung Fibroblasts DAP alone98.7-
DAP + CPA255.42.6

Experimental Protocols

MTT Cell Viability Assay

This protocol is used to assess cell metabolic activity as an indicator of cell viability.[5]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of DAP in culture medium. Replace the old medium with 100 µL of the medium containing the different concentrations of DAP. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Lactate Dehydrogenase (LDH) Release Assay

This protocol measures the release of LDH from damaged cells as an indicator of cytotoxicity.[6][7]

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Incubation: Incubate the plate for the desired treatment period.

  • Sample Collection: Centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: (Compound-treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) * 100.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with desired concentrations of DAP for the specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Washing: Wash the cells with cold PBS and centrifuge again.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizations

experimental_workflow cluster_phase1 Phase 1: Initial Screening cluster_phase2 Phase 2: Mechanism of Action cluster_phase3 Phase 3: Minimizing Cytotoxicity start Select Cancer & Normal Cell Lines dose_response Dose-Response Assay (MTT) start->dose_response ic50 Calculate IC50 & Selectivity Index dose_response->ic50 mechanism Mechanism of Death Assays (LDH, Annexin V) ic50->mechanism pathway_analysis Signaling Pathway Analysis (Western Blot, qPCR) mechanism->pathway_analysis strategies Test Cytoprotective Strategies (e.g., Combination Therapy) pathway_analysis->strategies re_evaluate Re-evaluate IC50 & Selectivity strategies->re_evaluate end Proceed to In Vivo Studies re_evaluate->end Optimized Protocol

Caption: Workflow for assessing and minimizing the cytotoxicity of a novel compound.

signaling_pathway cluster_normal Normal Cell cluster_cancer Cancer Cell DAP_N DAP P53_N p53 (Wild-Type) DAP_N->P53_N Arrest_N Cell Cycle Arrest (Repair) P53_N->Arrest_N Survival_N Cell Survival Arrest_N->Survival_N DAP_C DAP P53_C p53 (Mutated) DAP_C->P53_C Apoptosis_C Apoptosis DAP_C->Apoptosis_C Bypass p53 P53_C->Apoptosis_C Death_C Cell Death Apoptosis_C->Death_C

Caption: Hypothetical differential signaling induced by DAP in normal vs. cancer cells.

troubleshooting_tree cluster_solutions Potential Solutions start High Cytotoxicity in Normal Cells? sol1 Verify IC50 with Multiple Assays start->sol1 Yes end Proceed with Current Protocol start->end No sol2 Test Combination with Cytoprotective Agent sol1->sol2 sol3 Reduce Exposure Time or Concentration sol2->sol3 sol4 Develop Targeted Delivery System sol3->sol4

Caption: Decision tree for troubleshooting high cytotoxicity in normal cell lines.

References

Technical Support Center: Clinical Development of Sesquiterpene Lactones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the clinical development of sesquiterpene lactones (STLs).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the clinical development of sesquiterpene lactones?

The clinical development of sesquiterpene lactones is primarily hampered by several key challenges:

  • Poor Pharmacokinetic Properties: Many STLs exhibit low oral bioavailability due to poor water solubility and limited permeability across biological membranes.[1][2] They can also be subject to efflux by transporters such as P-glycoprotein.

  • Toxicity: The inherent reactivity of the α-methylene-γ-lactone group, which is crucial for their therapeutic activity, also contributes to their toxicity.[1] This can manifest as cytotoxicity to normal cells, genotoxicity, and embryotoxicity.

  • Formulation Difficulties: The lipophilic nature and poor aqueous solubility of STLs make them difficult to formulate into suitable dosage forms for clinical use.[2]

Q2: What are sesquiterpene lactones and what are their therapeutic applications?

Sesquiterpene lactones are a large class of naturally occurring compounds, primarily found in plants of the Asteraceae family.[1] They are characterized by a 15-carbon backbone and a lactone ring. STLs have garnered significant interest for their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3][4] Several STLs, such as artemisinin and its derivatives, are used as antimalarial drugs, and others like parthenolide are being investigated in cancer clinical trials.[3]

Q3: What are the key signaling pathways modulated by sesquiterpene lactones?

Sesquiterpene lactones exert their biological effects by modulating several key signaling pathways, including:

  • NF-κB Signaling Pathway: Many STLs are potent inhibitors of the NF-κB pathway, a critical regulator of inflammation and cell survival.

  • STAT3 Signaling Pathway: STLs have been shown to inhibit the activation of STAT3, a transcription factor involved in cell proliferation, survival, and angiogenesis.

  • PI3K/Akt/mTOR Signaling Pathway: This pathway, which is crucial for cell growth and survival, is another target for the anticancer activity of some STLs.

Troubleshooting Guides

Issue 1: Poor Aqueous Solubility

Problem: My sesquiterpene lactone is poorly soluble in aqueous buffers, leading to inconsistent results in my in vitro assays.

Troubleshooting Steps:

  • Co-solvents: For in vitro experiments, consider using a small percentage of a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or ethanol to prepare stock solutions.[5] Be sure to include a vehicle control in your experiments to account for any effects of the solvent. For maximum solubility in aqueous buffers, STLs like parthenolide should first be dissolved in an organic solvent such as DMF and then diluted with the aqueous buffer.[5]

  • Formulation Strategies: For in vivo studies or formulation development, explore advanced formulation techniques:

    • Liposomes: Encapsulating STLs in liposomes can significantly improve their solubility and stability in aqueous environments.[6][7][8][9]

    • Nanoparticles: Polymeric nanoparticles can serve as effective carriers for STLs, enhancing their solubility and providing controlled release.[10][11]

    • Cyclodextrins: Complexation with cyclodextrins has been shown to increase the aqueous solubility of STLs by over 100-fold.[12]

  • pH Adjustment: The solubility of some compounds can be influenced by pH. While most STLs are neutral, this is a factor to consider for derivatives with ionizable groups.

Quantitative Data: Aqueous Solubility of Common Sesquiterpene Lactones

Sesquiterpene LactoneAqueous SolubilitySource
ParthenolideSparingly soluble; ~0.5 mg/mL in a 1:1 DMF:PBS (pH 7.2) solution[5]
CostunolideSparingly soluble; ~0.3 mg/mL in a 1:2 DMF:PBS (pH 7.2) solution[13]
ArtemisininPoorly soluble in water; ~0.5 mg/mL in a 1:1 DMF:PBS (pH 7.2) solution[8][14]
Helenalin~0.2 mg/mL in PBS (pH 7.2)[15][16]
ThapsigarginInsoluble in water[17]
Dehydrocostus lactonePractically insoluble in water; predicted solubility of 0.2 g/L[18]

Experimental Protocol: Aqueous Solubility Assessment (Shake-Flask Method)

This protocol determines the thermodynamic (equilibrium) solubility of a sesquiterpene lactone.

  • Preparation: Add an excess amount of the solid STL to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration through a 0.22 µm filter.

  • Quantification: Analyze the concentration of the STL in the clear filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS.

  • Calculation: The determined concentration represents the thermodynamic solubility of the compound in the tested buffer.

Issue 2: Low Bioavailability

Problem: My sesquiterpene lactone shows good in vitro activity but poor efficacy in animal models, likely due to low oral bioavailability.

Troubleshooting Steps:

  • Assess Permeability: Use an in vitro model like the Caco-2 permeability assay to determine if poor intestinal absorption is a contributing factor.

  • Investigate Efflux: Determine if the STL is a substrate for efflux transporters like P-glycoprotein. This can be assessed in the Caco-2 assay by measuring bidirectional transport.

  • Formulation Enhancement: Employ bioavailability-enhancing formulations as discussed in the solubility section (liposomes, nanoparticles, etc.).

  • Route of Administration: For preclinical studies, consider alternative routes of administration, such as intravenous or intraperitoneal injection, to bypass absorption barriers and establish proof-of-concept for efficacy.

Experimental Protocol: In Vitro Permeability Assessment (Caco-2 Assay)

This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.

  • Cell Culture: Seed Caco-2 cells on permeable filter supports in a transwell plate and culture for 21-28 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Transport Experiment:

    • Add the test STL (dissolved in a suitable transport buffer) to the apical (donor) compartment.

    • At predetermined time points, collect samples from the basolateral (receiver) compartment.

    • To assess active efflux, perform the transport experiment in the reverse direction (basolateral to apical).

  • Quantification: Analyze the concentration of the STL in the collected samples using LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of appearance of the compound in the receiver compartment.

    • A is the surface area of the filter membrane.

    • C0 is the initial concentration of the compound in the donor compartment.

Issue 3: In Vitro Cytotoxicity

Problem: My sesquiterpene lactone is showing high cytotoxicity to both cancer and normal cell lines, indicating a narrow therapeutic window.

Troubleshooting Steps:

  • Dose-Response Analysis: Perform detailed dose-response studies on a panel of cancer and normal cell lines to accurately determine the IC50 (half-maximal inhibitory concentration) and CC50 (half-maximal cytotoxic concentration) values and calculate the selectivity index (SI = CC50 / IC50).

  • Structural Modification: Consider synthesizing derivatives of the lead STL to improve its selectivity. Modifications can be designed to enhance targeting to cancer cells or reduce off-target effects.

  • Targeted Drug Delivery: Utilize formulation strategies, such as antibody-drug conjugates or targeted nanoparticles, to direct the STL specifically to tumor tissue and minimize exposure to healthy tissues.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the STL and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle controls.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours at 37°C.[19] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[19]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[19]

  • Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.

Signaling Pathway Diagrams

Diagram 1: NF-κB Signaling Pathway

NF_kB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Cytokines (TNF-α, IL-1) Receptor Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NF_kB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NF_kB->IkB bound to NF_kB_nucleus NF-κB NF_kB->NF_kB_nucleus translocates STL Sesquiterpene Lactones STL->IKK_complex inhibits DNA Target Gene Promoters NF_kB_nucleus->DNA binds to Transcription Gene Transcription (Inflammation, Survival) DNA->Transcription

Caption: Inhibition of the NF-κB signaling pathway by sesquiterpene lactones.

Diagram 2: STAT3 Signaling Pathway

STAT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokines (IL-6) Receptor Cytokine Receptor JAK JAK Receptor->JAK activates STAT3_inactive STAT3 JAK->STAT3_inactive phosphorylates STAT3_active p-STAT3 STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer dimerizes STL Sesquiterpene Lactones STL->JAK inhibits DNA Target Gene Promoters STAT3_dimer->DNA translocates & binds to Transcription Gene Transcription (Proliferation, Angiogenesis) DNA->Transcription

Caption: Sesquiterpene lactones inhibit the JAK/STAT3 signaling pathway.

Diagram 3: PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates pAkt p-Akt Akt->pAkt mTOR mTOR pAkt->mTOR activates CellFunction Cell Growth, Proliferation, Survival mTOR->CellFunction STL Sesquiterpene Lactones STL->Akt inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by certain sesquiterpene lactones.

References

Technical Support Center: Diacetylpiptocarphol Purification

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Information regarding "Diacetylpiptocarphol" is not available in the public domain.

Our comprehensive search for scientific literature and data concerning "this compound," including its synthesis, purification, potential artifacts, and byproducts, did not yield any specific results. This suggests that "this compound" may be a novel or highly specialized compound with limited to no publicly available research.

Therefore, we are unable to provide a detailed technical support center with troubleshooting guides, FAQs, quantitative data, and specific experimental protocols as requested. The creation of accurate and reliable technical documentation requires a foundation of established scientific findings.

We are committed to providing valuable and accurate scientific information. If "this compound" is a placeholder for a different compound, or if you are working with a more common class of molecules (e.g., other sesquiterpenoid lactones, acetylated natural products), we would be pleased to generate a comprehensive technical support guide for that specific topic.

Please provide an alternative compound or class of compounds, and we will proceed with generating the detailed content you require, adhering to all specified formatting and visualization standards.

Validation & Comparative

Diacetylpiptocarphol: A Comparative Analysis of its Activity Against Other Sesquiterpene Lactones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sesquiterpene lactones are a diverse group of naturally occurring compounds that have garnered significant interest in the scientific community for their wide range of biological activities, including potent anti-inflammatory and anticancer properties. Among these, Diacetylpiptocarphol, a sesquiterpene lactone isolated from plants of the Vernonia genus, has shown promising antitumor activity. This guide provides a comparative analysis of this compound's performance against other well-studied sesquiterpene lactones, supported by experimental data. We will delve into their cytotoxic effects on cancer cell lines, their mechanisms of action focusing on key signaling pathways, and provide detailed experimental protocols for the assays cited.

Comparative Cytotoxicity of Sesquiterpene Lactones

While direct comparative studies detailing the IC50 values of this compound against a wide range of cancer cell lines are not extensively available in the public domain, we can infer its potential potency by examining related compounds from the same plant genus and comparing them with other prominent sesquiterpene lactones. Hirsutinolide-type sesquiterpenoids, also isolated from Vernonia species, have demonstrated significant cytotoxic activity.

For a clear comparison, the following table summarizes the reported IC50 values for various sesquiterpene lactones against different cancer cell lines. It is important to note the absence of this compound data and the inclusion of its close relatives as a point of reference.

Sesquiterpene LactoneCancer Cell LineIC50 (µM)Reference
Hirsutinolide-type PC-3 (Prostate)2.2 ± 0.4[1]
LNCaP (Prostate)3.0 ± 0.7[1]
Parthenolide A549 (Lung)11.03 (24h)
HCT-116 (Colon)17.6 ± 1.8 (72h)
MDA-MB-231 (Breast)3.48 ± 1.19 (72h)
Deoxyelephantopin K562 (Leukemia)4.02 µg/mL
HCT 116 (Colon)7.46 µg/mL
T47D (Breast)1.86 µg/mL
Alantolactone A549 (Lung)0.55 µg/mL (72h)
HepG2 (Liver)1.3 µg/mL (72h)
HL60 (Leukemia)3.26 (72h)

In Vivo Antitumor Activity of this compound

This compound has demonstrated significant antitumor activity in in-vivo studies utilizing the Ehrlich ascites carcinoma (EAC) model in mice. Treatment with this compound led to a notable reduction in ascitic tumor development and a decrease in the size of solid tumors. This effect is partly attributed to its ability to reduce the levels of tumor necrosis factor-alpha (TNF-α), a key cytokine involved in inflammation and tumor progression.

Mechanism of Action: Modulation of Signaling Pathways

The primary mechanism of action for many sesquiterpene lactones, including those from the Vernonia genus, involves the modulation of key inflammatory and cell survival signaling pathways. The most notable of these is the Nuclear Factor-kappa B (NF-κB) pathway.

NF-κB Signaling Pathway

The NF-κB family of transcription factors plays a crucial role in regulating the expression of genes involved in inflammation, cell proliferation, and apoptosis. In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy. Sesquiterpene lactones, through the alkylation of specific cysteine residues on key signaling proteins, can inhibit this pathway.

This compound is suggested to exert its anti-inflammatory and antitumor effects by inhibiting the NF-κB signaling pathway. This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines, such as TNF-α.

Below is a diagram illustrating the general mechanism of NF-κB inhibition by sesquiterpene lactones.

NF_kB_Inhibition TNF-α TNF-α IKK IKK TNF-α->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates Ub Ubiquitination IκBα->Ub Leads to NF-κB NF-κB Nucleus Nucleus NF-κB->Nucleus Translocates to Proteasome Proteasomal Degradation Ub->Proteasome Proteasome->IκBα Degrades Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription Initiates This compound This compound This compound->IKK

Caption: Inhibition of the NF-κB pathway by this compound.

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, this section details the methodologies for the key experiments cited.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., HeLa, PC-3, A549)

  • Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin

  • 96-well plates

  • This compound and other sesquiterpene lactones

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of the test compounds in the growth medium.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value using a dose-response curve.

In Vivo Antitumor Assay (Ehrlich Ascites Carcinoma Model)

Objective: To evaluate the in vivo antitumor activity of a compound.

Materials:

  • Swiss albino mice (6-8 weeks old)

  • Ehrlich ascites carcinoma (EAC) cells

  • This compound

  • Phosphate-buffered saline (PBS)

  • Syringes and needles

Procedure:

  • Maintain EAC cells by intraperitoneal (i.p.) transplantation in mice.

  • For the ascitic tumor model, inject 2 x 10⁶ EAC cells (i.p.) into mice.

  • For the solid tumor model, inject 2 x 10⁶ EAC cells subcutaneously (s.c.) into the right hind limb of mice.

  • After 24 hours of tumor inoculation, treat the mice with this compound (e.g., 5 mg/kg, i.p.) daily for a specified period (e.g., 9 days). A control group should receive the vehicle (e.g., PBS).

  • Monitor the animals for tumor growth, body weight, and survival.

  • For the ascitic model, collect the ascitic fluid at the end of the experiment, measure its volume, and count the number of viable tumor cells.

  • For the solid tumor model, measure the tumor volume at regular intervals using a caliper. At the end of the experiment, excise and weigh the tumors.

  • Calculate the percentage of tumor growth inhibition.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Cancer Cell Culture Treatment Treatment with Sesquiterpene Lactones Cell_Culture->Treatment MTT_Assay MTT Assay for Cytotoxicity Treatment->MTT_Assay IC50 IC50 Determination MTT_Assay->IC50 Tumor_Induction Ehrlich Ascites Carcinoma Induction in Mice DPC_Treatment This compound Treatment Tumor_Induction->DPC_Treatment Monitoring Tumor Growth and Survival Monitoring DPC_Treatment->Monitoring Analysis Analysis of Tumor Volume/Cell Count Monitoring->Analysis

Caption: Workflow for evaluating the anticancer activity of sesquiterpene lactones.

Conclusion

This compound, a sesquiterpene lactone from the Vernonia genus, exhibits promising antitumor properties, as demonstrated in in vivo models. While direct comparative data on its cytotoxicity against a broad panel of cancer cell lines is currently limited, the significant activity of its close structural analogs, the hirsutinolides, suggests a potent anticancer potential. The primary mechanism of action is believed to be through the inhibition of the NF-κB signaling pathway, a critical regulator of inflammation and cancer progression. Further research is warranted to fully elucidate the cytotoxic profile of this compound and to explore its therapeutic potential in greater detail. The experimental protocols provided herein offer a standardized framework for future comparative studies in this important class of natural compounds.

References

Comparative Cytotoxicity Analysis: Diacetylpiptocarphol vs. Piptocarphol

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers on the cytotoxic profiles of two related sesquiterpene lactones.

This guide provides a comparative overview of the cytotoxic properties of Diacetylpiptocarphol and Piptocarphol, two sesquiterpene lactones of interest in pharmacological research. Due to a lack of direct comparative studies in the existing scientific literature, this document synthesizes the available data for Piptocarphol and discusses the potential implications of diacetylation on the cytotoxicity of the parent compound, this compound.

Quantitative Cytotoxicity Data

To date, specific cytotoxic data for this compound against any cell line has not been reported in the reviewed scientific literature. However, the cytotoxicity of its parent compound, Piptocarphol, has been evaluated. The available data is summarized in the table below.

CompoundCell LineAssayIC50 (µg/mL)
PiptocarpholHCT-116 (Human Colon Carcinoma)Not Specified1.8
This compoundNot AvailableNot AvailableNot Available

Discussion on the Potential Impact of Acetylation

The acetylation of hydroxyl groups in natural products is a common chemical modification that can significantly alter their biological activity, including cytotoxicity. The addition of acetyl groups can affect a molecule's lipophilicity, which in turn can influence its ability to cross cell membranes and interact with intracellular targets.

In the case of other sesquiterpene lactones, acetylation has been shown to modulate cytotoxic effects. For instance, a study on the sesquiterpene lactone spiciformin and its acetyl derivative demonstrated that while both compounds induced apoptosis in human leukemia cells, the acetylated form was a more potent activator of caspases, key enzymes in the apoptotic pathway.[1][2] This suggests that acetylation can, in some cases, enhance the pro-apoptotic and cytotoxic activity of a compound.

Without experimental data for this compound, it is hypothesized that the addition of two acetyl groups to Piptocarphol could potentially increase its cytotoxicity. The increased lipophilicity might lead to enhanced cellular uptake, resulting in a more potent effect. However, this remains speculative and requires experimental validation.

Experimental Protocols

A common method for assessing cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

MTT Cytotoxicity Assay Protocol

1. Cell Seeding:

  • Culture the desired cancer cell line (e.g., HCT-116) in appropriate complete growth medium.
  • Trypsinize and count the cells.
  • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium.
  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of the test compound (Piptocarphol or this compound) in a suitable solvent (e.g., DMSO).
  • Prepare serial dilutions of the test compound in a complete growth medium to achieve the desired final concentrations.
  • Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (medium only).
  • Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

3. MTT Addition and Incubation:

  • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
  • After the incubation period, add 10 µL of the MTT solution to each well.
  • Incubate the plate for 3 to 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

4. Solubilization of Formazan:

  • After the incubation with MTT, carefully remove the medium from the wells.
  • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
  • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

5. Absorbance Measurement and Data Analysis:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
  • The absorbance is directly proportional to the number of viable cells.
  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Visualizations

Experimental Workflow for Cytotoxicity Assessment

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well plate cell_culture->cell_seeding treatment Incubation with Compound cell_seeding->treatment compound_prep Compound Dilution compound_prep->treatment mtt_addition MTT Addition treatment->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization absorbance_reading Absorbance Reading formazan_solubilization->absorbance_reading ic50_calculation IC50 Calculation absorbance_reading->ic50_calculation

Caption: Workflow for determining the cytotoxicity of a compound using the MTT assay.

Intrinsic Apoptosis Signaling Pathway

apoptosis_pathway cluster_stimulus Cytotoxic Stimulus cluster_mitochondria Mitochondrial Events cluster_apoptosome Apoptosome Formation cluster_execution Execution Phase stimulus Piptocarphol / This compound bax_bak Bax/Bak Activation stimulus->bax_bak cytochrome_c Cytochrome c release bax_bak->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 apoptosome Apoptosome Assembly apaf1->apoptosome caspase9 Pro-Caspase-9 caspase9->apoptosome caspase3 Caspase-3 Activation apoptosome->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A simplified diagram of the intrinsic apoptosis signaling pathway.

References

Unveiling the Antitumor Potential of Piptocarphol Derivatives: An In Vitro vs. In Vivo Comparison

Author: BenchChem Technical Support Team. Date: November 2025

While direct in vivo validation of the anticancer effects of Diacetylpiptocarphol remains to be documented in publicly available research, a compelling body of in vitro evidence highlights the potential of its parent compound, Piptocarphol, and related sesquiterpene lactones derived from the Vernonia genus. This guide provides a comparative analysis of the in vitro cytotoxic activities of these natural compounds against the established in vivo efficacy of standard-of-care chemotherapeutic agents for leukemia, breast, and prostate cancer.

For researchers and drug development professionals, this guide serves as a valuable resource, summarizing the current state of knowledge and identifying critical gaps for future investigation. The lack of in vivo data for this compound necessitates a broader examination of its chemical class to infer its potential therapeutic value and guide future preclinical study design.

In Vitro Anticancer Activity of Piptocarphol and Related Sesquiterpene Lactones

Sesquiterpene lactones isolated from various Vernonia species have demonstrated significant cytotoxic and anti-proliferative effects across a range of human cancer cell lines. These compounds, including Vernolide A, Vernopicrin, and Vernomelitensin, have shown promising activity against leukemia, breast, and prostate cancer cells.[1] The primary mechanism of action for many of these compounds is believed to involve the alkylation of biological macromolecules, leading to the inhibition of key cellular processes and the induction of apoptosis.

Compound ClassCancer Cell LineReported IC50 Values (µM)Reference
Sesquiterpene Lactones (Vernopicrin)Human Melanoma (A375)0.35[1]
Sesquiterpene Lactones (Vernomelitensin)Human Melanoma (A375)0.13[1]
Sesquiterpene Lactones (Vernolide A)Various Human Cancer Cell Lines0.91 - 13.84[2]
Crude Vernonia ExtractsLeukemia (HL-60), Breast (MCF-7), Prostate (PC-3)Potent anti-proliferative activity

Established In Vivo Efficacy of Standard Chemotherapies

In stark contrast to the nascent stage of research on Piptocarphol derivatives, standard chemotherapeutic agents have undergone rigorous in vivo testing and clinical trials to establish their efficacy and safety profiles. The choice of agent and treatment regimen is highly dependent on the cancer type, stage, and patient-specific factors.

Cancer TypeStandard ChemotherapyCommon In Vivo ModelTypical Efficacy Metric
Leukemia (AML) Cytarabine, DoxorubicinPatient-Derived Xenograft (PDX) in immunodeficient miceReduced disease burden, increased survival
Breast Cancer Doxorubicin, Cyclophosphamide, PaclitaxelCell-Derived Xenografts (CDX) in immunocompromised miceTumor growth inhibition, prevention of metastasis
Prostate Cancer Docetaxel, CabazitaxelPatient-Derived Xenografts (PDX) in immunodeficient miceTumor growth inhibition, delayed castration resistance

Experimental Protocols: A Comparative Overview

The methodologies for evaluating anticancer agents in vitro and in vivo differ significantly in their complexity, cost, and the nature of the data they provide.

In Vitro Cytotoxicity Assay (Example: MTT Assay)

This common in vitro method assesses the metabolic activity of cancer cells as an indicator of cell viability.

  • Cell Culture: Cancer cell lines (e.g., HL-60, MCF-7, PC-3) are cultured in appropriate media.

  • Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of the test compound (e.g., a Piptocarphol derivative).

  • Incubation: The plates are incubated for a set period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated. Viable cells with active metabolism convert MTT into a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of each well is measured using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

  • Analysis: The half-maximal inhibitory concentration (IC50) is calculated, representing the concentration of the compound that inhibits cell growth by 50%.

In Vivo Tumor Xenograft Model (Example: Breast Cancer)

This widely used in vivo model evaluates the effect of a therapeutic agent on tumor growth in a living organism.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.

  • Tumor Cell Implantation: Human breast cancer cells (e.g., MDA-MB-231) are injected subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers.

  • Treatment Administration: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. The investigational drug or standard chemotherapy is administered according to a specific dosing schedule and route (e.g., intravenous, intraperitoneal, oral).

  • Efficacy Assessment: Tumor growth is monitored throughout the study. At the end of the study, mice are euthanized, and tumors are excised and weighed. Key efficacy metrics include tumor growth inhibition and, in some studies, survival analysis.

  • Toxicity Assessment: Animal body weight and general health are monitored throughout the study to assess treatment-related toxicity.

Signaling Pathways and Molecular Mechanisms

Research into the molecular mechanisms of sesquiterpene lactones from Vernonia species suggests their anticancer effects are mediated through the modulation of key signaling pathways involved in inflammation, cell survival, and proliferation.

Signaling Pathways Targeted by Vernonia Sesquiterpene Lactones
  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: Many sesquiterpene lactones are known to inhibit the NF-κB signaling pathway.[3][4] This pathway is constitutively active in many cancers and plays a crucial role in promoting cell proliferation, survival, and inflammation. By inhibiting NF-κB, these compounds can induce apoptosis and sensitize cancer cells to other treatments.

  • STAT3 (Signal Transducer and Activator of Transcription 3) Pathway: Sesquiterpene lactones from Vernonia cinerea have been shown to inhibit STAT3 activity.[4] Constitutive activation of STAT3 is common in many cancers, including breast and prostate cancer, and is associated with tumor growth, metastasis, and immunosuppression.

The diagram below illustrates the general mechanism of action for sesquiterpene lactones in targeting these pro-cancerous signaling pathways.

G General Signaling Pathway Inhibition by Sesquiterpene Lactones cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SL Sesquiterpene Lactones (e.g., Piptocarphol derivatives) IKK IKK Complex SL->IKK Inhibition JAK JAK SL->JAK Inhibition IkB IκB IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) NFkB_IkB NF-κB-IκB Complex Nucleus Nucleus NFkB_p65_p50->Nucleus Translocation NFkB_IkB->NFkB_p65_p50 IκB Degradation STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 Dimerization pSTAT3->Nucleus Translocation Gene_Expression Pro-inflammatory & Pro-survival Gene Expression Nucleus->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Inhibition

Caption: Inhibition of NF-κB and STAT3 pathways by sesquiterpene lactones.

Experimental Workflow Comparison

The journey from a promising in vitro result to a clinically approved in vivo therapy is a long and complex process. The following diagram outlines the general workflow for preclinical anticancer drug evaluation.

G Preclinical Anticancer Drug Evaluation Workflow Compound Test Compound (e.g., this compound) InVitro In Vitro Studies (Cytotoxicity, Mechanism of Action) Compound->InVitro Promising Promising In Vitro Activity? InVitro->Promising InVivo In Vivo Studies (Xenograft Models) Promising->InVivo Yes Stop Stop Development Promising->Stop No Efficacy Efficacy and Safety Established? InVivo->Efficacy Clinical Clinical Trials Efficacy->Clinical Yes Efficacy->Stop No

Caption: Simplified workflow for preclinical anticancer drug development.

Conclusion and Future Directions

The available in vitro data strongly suggest that Piptocarphol and its derivatives, including potentially this compound, warrant further investigation as anticancer agents. Their ability to induce cytotoxicity in various cancer cell lines at micromolar concentrations is a promising starting point. However, the significant gap in in vivo data represents a critical hurdle in the development of these compounds.

For researchers in this field, the path forward is clear:

  • In Vivo Efficacy Studies: The immediate priority is to conduct well-designed in vivo studies using relevant animal models (e.g., xenografts) to validate the in vitro findings. These studies should aim to establish the maximum tolerated dose, evaluate antitumor efficacy, and assess the pharmacokinetic and pharmacodynamic properties of this compound and other promising Piptocarphol derivatives.

  • Mechanism of Action Elucidation: Further in vitro and in vivo studies are needed to fully elucidate the molecular mechanisms underlying the anticancer effects of these compounds. This includes identifying specific molecular targets and further exploring their impact on key signaling pathways.

  • Combination Therapies: Investigating the potential of Piptocarphol derivatives in combination with existing chemotherapeutic agents could reveal synergistic effects, potentially leading to more effective and less toxic treatment regimens.

By systematically addressing these research gaps, the scientific community can determine the true therapeutic potential of this compound and other related sesquiterpene lactones in the fight against cancer.

References

The Elusive Structure-Activity Relationship of Diacetylpiptocarphol Derivatives: A Look into a Promising Class of Natural Compounds

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the current scientific literature reveals a significant gap in the understanding of the structure-activity relationship (SAR) of diacetylpiptocarphol and its derivatives. While this specific subclass of sesquiterpene lactones remains largely unexplored, the broader family of sesquiterpene lactones isolated from the Vernonia genus, to which this compound belongs, has demonstrated a wide range of potent biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This guide will delve into the known biological activities of closely related sesquiterpene lactones from Vernonia species, providing a comparative analysis of their performance and the experimental data supporting these findings. This approach offers valuable insights into the potential of this compound derivatives as a foundation for future drug discovery and development.

Comparative Analysis of Bioactive Sesquiterpene Lactones from Vernonia Species

While specific data for this compound derivatives is not available, a comparative analysis of other prominent sesquiterpene lactones from the Vernonia genus can shed light on the potential structure-activity relationships within this class of compounds. The following table summarizes the cytotoxic activities of vernolide, vernodalol, vernopicrin, and vernomelitensin against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
Vernopicrin A375 (Melanoma)0.35[1]
A549 (Lung)>2.04[1]
MCF-7 (Breast)>2.04[1]
Vernomelitensin A375 (Melanoma)0.13[1]
A549 (Lung)1.56[1]
MCF-7 (Breast)1.56[1]
Vernolide --[2]
Vernodalol --[2]

Note: Specific IC50 values for vernolide and vernodalol across a range of cancer cell lines were not detailed in the provided search results, though they are known to possess cytotoxic and antimicrobial activities.[2][3]

Key Structural Features and Biological Activity

The biological activity of sesquiterpene lactones is often attributed to the presence of an α,β-unsaturated γ-lactone moiety. This functional group can act as a Michael acceptor, allowing the compound to alkylate biological macromolecules such as proteins and DNA, thereby exerting its cytotoxic or anti-inflammatory effects. The variations in the chemical structure of these compounds, such as the presence and position of hydroxyl, acetyl, and other functional groups, can significantly influence their potency and selectivity.

For instance, the potent cytotoxicity of vernopicrin and vernomelitensin against the A375 melanoma cell line suggests that specific structural features of these molecules are particularly effective against this cancer type.[1] The differences in activity between vernopicrin and vernomelitensin across different cell lines highlight the subtle yet crucial role of their unique chemical structures in determining their biological activity profile.

Experimental Protocols

The following are generalized experimental protocols based on the methodologies described in the cited literature for assessing the biological activity of sesquiterpene lactones.

Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., A375, A549, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds (e.g., vernopicrin, vernomelitensin) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a further 2-4 hours. Viable cells with active mitochondrial reductase will convert MTT into formazan crystals.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Antimicrobial Assay (Agar Dilution Method)
  • Microorganism Culture: Bacterial and fungal strains are cultured in their respective appropriate broth media.

  • Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.

  • Agar Plate Preparation: A series of agar plates containing different concentrations of the test compounds are prepared by incorporating the compound into the molten agar before it solidifies.

  • Inoculation: The cultured microorganisms are inoculated onto the surface of the agar plates.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for the growth of the microorganisms.

  • MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

The biological activities of sesquiterpene lactones are often mediated through their interaction with key signaling pathways involved in cell proliferation, inflammation, and apoptosis. The following diagrams illustrate a general experimental workflow for screening natural products and a common signaling pathway implicated in cancer and inflammation.

G cluster_0 Experimental Workflow: Bioactivity Screening A Natural Product Source (e.g., Vernonia species) B Extraction and Fractionation A->B C Isolation and Purification of Compounds B->C D Structure Elucidation (NMR, MS) C->D E In vitro Bioassays (Cytotoxicity, Antimicrobial) C->E F Identification of Active Compounds E->F G Further Mechanistic Studies F->G

Caption: A generalized workflow for the screening of bioactive compounds from natural sources.

G cluster_1 Simplified NF-κB Signaling Pathway LPS LPS/TNF-α Receptor Receptor LPS->Receptor IKK IKK Complex Receptor->IKK NFKB_IKB NF-κB/IκBα IKK->NFKB_IKB phosphorylates IκBα NFKB NF-κB NFKB_IKB->NFKB releases NF-κB Nucleus Nucleus NFKB->Nucleus Gene Pro-inflammatory Gene Expression Nucleus->Gene activates Proteins Inflammatory Proteins (COX-2, iNOS) Gene->Proteins

Caption: A simplified representation of the NF-κB signaling pathway, a common target for anti-inflammatory compounds.

Future Directions

The potent biological activities observed in sesquiterpene lactones from Vernonia species underscore the urgent need for further investigation into the structure-activity relationships of this compound and its derivatives. Future research should focus on the synthesis of a library of this compound analogs with systematic modifications to their chemical structure. The evaluation of these derivatives in a panel of biological assays will be crucial for elucidating the key structural features responsible for their activity and for identifying lead compounds with improved potency and selectivity. Such studies will be instrumental in unlocking the full therapeutic potential of this promising class of natural products.

References

A Comparative Analysis of Diacetylpiptocarphol and Standard Chemotherapy Drugs in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel anti-cancer agents with improved efficacy and reduced toxicity remains a cornerstone of oncological research. Natural products, with their vast structural diversity, represent a significant reservoir of potential therapeutic leads. This guide provides a comparative overview of Diacetylpiptocarphol, a derivative of a natural compound, against established standard-of-care chemotherapy drugs. Due to the limited direct experimental data on this compound, this comparison leverages data from extracts of its putative plant origin, Vernonia amygdalina, which contains the parent compound Piptocarphol and other structurally related sesquiterpene lactones. This approach provides a foundational understanding of its potential anti-cancer activities relative to conventional cytotoxic agents.

Quantitative Comparison of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The following tables summarize the available IC50 values for Vernonia amygdalina extracts and standard chemotherapy drugs across various cancer cell lines. It is important to note that direct comparisons are challenging due to variations in experimental conditions, cell lines, and the use of extracts versus pure compounds.

Table 1: Cytotoxicity of Vernonia amygdalina Extracts

Cancer Cell LineExtract TypeIC50 (µg/mL)Reference
HeLa (Cervical Cancer)Leaf Extract0.767 ± 0.0334[1]
MCF-7 (Breast Cancer)Ethylacetate Fraction25.14 ± 0.13[2]
MCF-7/HER-2 (Breast Cancer)Ethylacetate Fraction66[3]
WiDr (Colon Cancer)Ethylacetate Fraction25.38 ± 0.16[2]
K562 (Myeloid Leukemia)Ethanol Extract8.78 ± 2.224
Jurkat (T-cell Leukemia)Not Specified96.341
HepG2 (Liver Cancer)Not Specified> 20 µM[4]

Table 2: Cytotoxicity of Standard Chemotherapy Drugs

DrugCancer Cell LineIC50Reference
Doxorubicin HCT116 (Colon Cancer)24.30 µg/mL[5]
Hep-G2 (Liver Cancer)14.72 µg/mL[5]
PC3 (Prostate Cancer)2.64 µg/mL[5]
HepG2 (Liver Cancer)12.18 ± 1.89 µM[4]
HeLa (Cervical Cancer)2.92 ± 0.57 µM[4]
MCF-7 (Breast Cancer)2.50 ± 1.76 µM[4]
Cisplatin Ovarian Carcinoma Cell Lines0.1 - 0.45 µg/mL[6]
HeLa, HepG2, MCF-7Highly variable (meta-analysis)[7]
Paclitaxel Ovarian Carcinoma Cell Lines0.4 - 3.4 nM[6]
NSCLC Cell Lines (120h exposure)0.027 µM (median)[8]
SCLC Cell Lines (120h exposure)5.0 µM (median)[8]
MDA-MB-231 (Breast Cancer)~5 nM[9][10]
ZR75-1 (Breast Cancer)~2.5 nM[9]

Mechanisms of Action

This compound and Vernonia amygdalina Constituents

While the precise mechanism of this compound is not elucidated, studies on Vernonia amygdalina extracts and its bioactive compounds, such as sesquiterpene lactones and flavonoids, suggest a multi-faceted anti-cancer effect.

  • Induction of Apoptosis: Extracts of Vernonia amygdalina have been shown to induce programmed cell death (apoptosis) in various cancer cell lines.[1][3] This is a desirable characteristic for an anti-cancer agent as it eliminates cancer cells in a controlled manner.

  • Cell Cycle Arrest: The extracts can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.[3][11] Arrest is often observed at the G1/S or G2/M checkpoints of the cell cycle.[3][12]

  • Modulation of Signaling Pathways: There is evidence that constituents of Vernonia amygdalina can inhibit critical signaling pathways involved in cancer cell growth and survival, such as the PI3K/Akt/mTOR pathway.

Standard Chemotherapy Drugs

Standard chemotherapy drugs typically function by targeting rapidly dividing cells, a hallmark of cancer. However, this lack of specificity often leads to significant side effects due to their impact on healthy, rapidly dividing cells in the body.

  • Doxorubicin: An anthracycline antibiotic, doxorubicin intercalates into DNA, inhibiting topoisomerase II and thereby preventing DNA replication and transcription. This leads to DNA damage and ultimately triggers apoptosis.

  • Cisplatin: This platinum-based drug forms cross-links with DNA, which interferes with DNA repair mechanisms and replication, leading to cell cycle arrest and apoptosis.

  • Paclitaxel: A taxane, paclitaxel stabilizes microtubules, preventing their normal dynamic function required for cell division. This disruption of the mitotic spindle leads to cell cycle arrest in the M phase and subsequent apoptosis.[13]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the anti-cancer properties of these compounds.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.[14]

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound, doxorubicin) and incubated for a specified period (e.g., 24, 48, or 72 hours).[14]

  • MTT Addition: MTT reagent is added to each well and incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[14]

  • Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a wavelength of 570-590 nm.[14] The absorbance is directly proportional to the number of viable cells.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Cells are treated with the test compound, then harvested by trypsinization and washed with cold PBS.[15]

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI).[15] Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells, while PI enters and stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer.[15] The results allow for the quantification of different cell populations:

    • Annexin V- / PI- : Viable cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Cell Cycle Analysis by Flow Cytometry

This technique determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Fixation: After treatment with the test compound, cells are harvested and fixed, typically with cold 70% ethanol, to permeabilize the cell membrane and preserve the DNA.[16][17]

  • Staining: The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-binding dye, most commonly Propidium Iodide (PI).[16] The amount of PI that binds is proportional to the amount of DNA in the cell.

  • Flow Cytometry Analysis: The fluorescence intensity of the stained cells is measured by a flow cytometer.[16][18] A histogram of DNA content allows for the quantification of cells in each phase of the cell cycle:

    • G0/G1 phase: 2n DNA content

    • S phase: between 2n and 4n DNA content

    • G2/M phase: 4n DNA content

Western Blotting for Apoptosis-Related Proteins

Western blotting is used to detect and quantify specific proteins involved in the apoptotic pathway.

  • Protein Extraction: Cells are treated with the test compound, and total protein is extracted using a lysis buffer.[19]

  • Protein Quantification: The concentration of the extracted protein is determined to ensure equal loading.

  • SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).[20]

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to apoptosis-related proteins (e.g., caspases, Bcl-2 family proteins, PARP).[20][21] This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent or fluorescent substrate, and the band intensity is quantified to determine the relative protein expression levels.[22]

Visualizations

Signaling Pathway Diagram

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Inhibits Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Bax Bax (Pro-apoptotic) Caspase9 Caspase-9 Bax->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor This compound This compound (from V. amygdalina) This compound->PI3K Inhibits This compound->Akt Inhibits This compound->Bcl2 Inhibits This compound->Bax Activates

Caption: Putative signaling pathway of this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Evaluation Cell_Culture Cancer Cell Lines (e.g., MCF-7, HeLa) Treatment Treat with this compound or Standard Drug Cell_Culture->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Flow_Cytometry Flow Cytometry Treatment->Flow_Cytometry Western_Blot Western Blot Treatment->Western_Blot IC50_Determination IC50_Determination MTT->IC50_Determination Apoptosis_Analysis Apoptosis_Analysis Flow_Cytometry->Apoptosis_Analysis Annexin V/PI Cell_Cycle_Analysis Cell_Cycle_Analysis Flow_Cytometry->Cell_Cycle_Analysis Propidium Iodide Protein_Analysis Protein_Analysis Western_Blot->Protein_Analysis Apoptotic Markers (Caspases, Bcl-2) Mechanism_Elucidation Mechanism_Elucidation Apoptosis_Analysis->Mechanism_Elucidation Cell_Cycle_Analysis->Mechanism_Elucidation Protein_Analysis->Mechanism_Elucidation

References

Unraveling the Efficacy of Diacetylpiptocarphol: An Analysis of Preclinical Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of the in vitro and in vivo activities of the novel compound Diacetylpiptocarphol remains speculative due to a significant lack of publicly available scientific literature. Extensive searches for "this compound," "piptocarphol," and its derivatives have yielded no specific data on its biological efficacy, mechanism of action, or comparative performance against other agents.

This guide aims to provide a framework for what such a comparison would entail, outlining the necessary experimental data and visualizations that are crucial for evaluating a new chemical entity in the field of drug discovery and development. While the specific data for this compound is absent, the following sections detail the conventional methodologies and data presentation formats that would be employed to assess its potential.

In Vitro Efficacy Assessment

The initial evaluation of a novel compound like this compound would involve a series of in vitro assays to determine its biological activity and mechanism of action at the cellular and molecular level.

Table 1: Hypothetical In Vitro Efficacy Data for this compound

Assay Type Cell Line Parameter Measured This compound IC₅₀ (µM) Alternative Compound X IC₅₀ (µM)
Cytotoxicity Assay Cancer Cell Line A Cell Viability Data not available Data not available
Anti-inflammatory Assay Macrophage Cell Line Nitric Oxide Production Data not available Data not available

| Enzyme Inhibition Assay | Purified Target Enzyme | Enzyme Activity | Data not available | Data not available |

A standard in vitro cytotoxicity study would involve the following protocol:

MTT Assay for Cell Viability:

  • Cell Seeding: Human cancer cell lines (e.g., HeLa, A549) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with serial dilutions of this compound (or a vehicle control) for 48-72 hours.

  • MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, is then calculated.

In Vivo Efficacy Assessment

Following promising in vitro results, the efficacy and safety of this compound would be evaluated in living organisms.

Table 2: Hypothetical In Vivo Efficacy Data for this compound

Animal Model Disease Model Dosing Regimen This compound Efficacy (e.g., Tumor Growth Inhibition %) Alternative Compound X Efficacy
Mouse Xenograft Tumor Model Data not available Data not available Data not available

| Rat | Carrageenan-induced Paw Edema | Data not available | Data not available | Data not available |

A typical in vivo xenograft study would be conducted as follows:

Tumor Xenograft Model in Mice:

  • Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Mice are randomized into treatment and control groups. This compound is administered via a specific route (e.g., oral gavage, intraperitoneal injection) at various doses for a defined period.

  • Tumor Measurement: Tumor volume and body weight are measured regularly (e.g., twice weekly).

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised and weighed. The percentage of tumor growth inhibition is calculated.

Signaling Pathway Analysis

Understanding the molecular mechanism of a compound is critical. If this compound were found to modulate a specific signaling pathway, this would be visually represented. For instance, if it were to inhibit a hypothetical "Growth Factor Signaling Pathway," the diagram would be as follows:

GF Growth Factor GFR Growth Factor Receptor GF->GFR PI3K PI3K GFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation DAP This compound DAP->PI3K

Caption: Hypothetical inhibition of the PI3K/AKT/mTOR signaling pathway by this compound.

Experimental Workflow Visualization

The process from in vitro screening to in vivo validation can be illustrated to provide a clear overview of the drug discovery pipeline.

cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation A Compound Library Screening B Hit Identification (this compound) A->B C Dose-Response & IC₅₀ Determination B->C D Mechanism of Action Studies C->D E Animal Model Selection D->E Promising Candidate F Efficacy Studies (e.g., Xenograft) E->F G Toxicology & Safety Assessment F->G

Caption: Standard preclinical drug discovery workflow from in vitro screening to in vivo validation.

While the specific compound "this compound" does not appear in the current scientific literature, this guide provides a template for how its in vitro and in vivo efficacy would be rigorously compared and presented. The objective evaluation of new therapeutic candidates relies on standardized experimental protocols, clear and concise data presentation, and visual representations of complex biological processes. Researchers and drug development professionals are encouraged to apply such structured approaches to ensure the thorough assessment of novel compounds. Should data on this compound become available, this framework can be utilized to generate a comprehensive and informative comparison guide.

A Comparative Analysis of Diacetylpiptocarphol's Anti-inflammatory Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the anti-inflammatory effects of Diacetylpiptocarphol (DPC), a sesquiterpene lactone, in the context of other well-established anti-inflammatory agents. Due to the limited availability of quantitative data for this compound, this comparison leverages qualitative findings from existing research and quantitative data from studies on structurally related compounds and standard anti-inflammatory drugs. Parthenolide, another sesquiterpene lactone, is included as a primary comparator, as it was used in the initial in vivo studies of this compound. The data presented is primarily from studies utilizing the dextran sulfate sodium (DSS)-induced colitis model in mice, a well-established model for inflammatory bowel disease.

Quantitative Data Summary

The following tables summarize the anti-inflammatory effects of Parthenolide, Mesalazine, and Dexamethasone in the DSS-induced colitis mouse model. While direct quantitative data for this compound is not currently available in published literature, a key study reported that at a dose of 5 mg/kg/day (i.p.), this compound demonstrated anti-inflammatory activity comparable to Parthenolide in the same model, significantly reducing inflammatory markers.[1][2]

Table 1: Effect of Anti-inflammatory Compounds on TNF-α Levels in DSS-Induced Colitis in Mice

CompoundDosageRoute of AdministrationTNF-α Levels (pg/mL) in Colon Tissue (Mean ± SD)Reference
DSS Control --542.3 ± 16.3[3]
Parthenolide 10 mg/kg/dayi.p.Significantly reduced[4]
Mesalazine 0.4 g/kg/dayOralSignificantly reduced[5]
Dexamethasone 5 or 10 mg/kg/dayi.p.Strongly upregulated[6][7]
Healthy Control --108.6 ± 7.8[3]

Note: "Significantly reduced" or "Strongly upregulated" indicates the reported outcome where specific numerical values with standard deviations were not provided in the referenced abstract.

Table 2: Effect of Anti-inflammatory Compounds on Histological Score in DSS-Induced Colitis in Mice

CompoundDosageRoute of AdministrationHistological Score (Mean ± SD)Reference
DSS Control --Significantly increased[8][9]
Parthenolide Not Specifiedi.p.Significantly reduced[10]
Mesalazine 250 mg/kg/dayOralMarkedly decreased[11]
Dexamethasone 0.06 mg/days.c.5.9 ± 0.9 (vs. 4.2 ± 0.6 in DSS control)[8][9]
Healthy Control --Baseline[8][9]

Note: The histological scoring systems may vary between studies. The data presented reflects the reported outcomes in the respective publications.

Experimental Protocols

The primary experimental model cited for evaluating the anti-inflammatory effects of this compound and the comparator compounds is the Dextran Sulfate Sodium (DSS)-induced colitis model in mice.

DSS-Induced Colitis Model

Objective: To induce acute colitis in mice, mimicking aspects of human inflammatory bowel disease.

Animals: Male C57BL/6 or BALB/c mice, typically 6-8 weeks old.

Induction of Colitis:

  • Mice are administered DSS (typically 2-5% w/v) in their drinking water ad libitum for a period of 5 to 9 days.[4][5]

  • Control groups receive regular drinking water.

Treatment Groups:

  • This compound (DPC): Administered intraperitoneally (i.p.) at a dose of 5 mg/kg/day.[2]

  • Parthenolide (PTH): Administered i.p. at varying doses, often around 10 mg/kg/day.[4]

  • Mesalazine: Administered orally at doses ranging from 50 mg/kg/day to 0.8 g/kg/day.[12]

  • Dexamethasone: Administered via subcutaneous (s.c.) or i.p. injection at doses ranging from 0.06 mg/day to 10 mg/kg/day.[6][7][8][9]

Assessment of Colitis Severity:

  • Clinical Assessment: Daily monitoring of body weight, stool consistency, and presence of blood in the stool to calculate a Disease Activity Index (DAI).

  • Macroscopic Assessment: After euthanasia, the colon is excised, and its length is measured. A shorter colon is indicative of more severe inflammation.

  • Histological Analysis: Colon tissue samples are fixed, sectioned, and stained (typically with Hematoxylin and Eosin). A histological score is determined based on the degree of inflammation, ulceration, and tissue damage.[8][11]

  • Biochemical Analysis: Colon tissue homogenates are used to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and other inflammatory markers (e.g., myeloperoxidase activity).[4][5][10]

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of sesquiterpene lactones like this compound and Parthenolide are often attributed to their ability to modulate key inflammatory signaling pathways. The primary target is the Nuclear Factor-kappa B (NF-κB) pathway , a central regulator of the inflammatory response. Additionally, the Mitogen-Activated Protein Kinase (MAPK) pathway is also a crucial player in inflammation and is influenced by many anti-inflammatory compounds.

NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a critical regulator of genes involved in the immune and inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκB proteins, targeting them for ubiquitination and degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.

NF_kB_Pathway cluster_stimuli Pro-inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli TNF-α, IL-1β, LPS IKK IKK complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates (P) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation IkB_NFkB IκB-NF-κB (Inactive complex) DNA DNA (κB sites) NFkB_n->DNA Binds to Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) DNA->Genes Induces Transcription DPC_PTH This compound Parthenolide DPC_PTH->IKK Inhibits

Caption: NF-κB signaling pathway and the inhibitory action of this compound/Parthenolide.

MAPK Signaling Pathway in Inflammation

The MAPK pathway is another crucial signaling cascade involved in cellular responses to a variety of external stimuli, including inflammatory cytokines. It consists of a series of protein kinases that are sequentially activated. The three main MAPK families are ERK, JNK, and p38. Activation of these pathways leads to the phosphorylation of various transcription factors, such as AP-1, which in turn regulate the expression of pro-inflammatory genes.

MAPK_Pathway cluster_stimuli External Stimuli cluster_cascade Kinase Cascade cluster_downstream Downstream Effects Stimuli Cytokines, Stress MAPKKK MAPKKK (e.g., MEKK, TAK1) Stimuli->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK) MAPKK->MAPK Phosphorylates TF Transcription Factors (e.g., AP-1) MAPK->TF Activates Genes Pro-inflammatory Gene Expression TF->Genes Induces Transcription DPC_PTH_alt Anti-inflammatory Compounds DPC_PTH_alt->MAPKK Inhibits

Caption: Generalized MAPK signaling pathway in inflammation.

Conclusion

The available evidence suggests that this compound is a promising anti-inflammatory agent, demonstrating efficacy comparable to the well-studied sesquiterpene lactone, Parthenolide, in a murine model of colitis. Its mechanism of action is likely centered on the inhibition of the NF-κB pathway, a hallmark of many sesquiterpene lactones.

However, a direct and comprehensive comparison with standard therapies like Mesalazine and Dexamethasone is hampered by the lack of detailed quantitative data for this compound. The conflicting results for Dexamethasone in the DSS model also highlight the complexity of comparing anti-inflammatory agents and the importance of standardized experimental protocols.

Further research is warranted to fully elucidate the quantitative efficacy and safety profile of this compound. Future studies should focus on generating dose-response data and comparing it directly with standard-of-care drugs in well-defined preclinical models of inflammation. Such data will be crucial for determining its potential as a novel therapeutic agent for inflammatory diseases.

References

Comparative Analysis of Diacetylpiptocarphol and Related Sesquiterpene Lactones from Vernonia Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Diacetylpiptocarphol and its closely related sesquiterpene lactones derived from various Vernonia plant sources. This document synthesizes available data on the cytotoxic activities of these compounds, details relevant experimental protocols, and visualizes their impact on key signaling pathways.

While direct comparative studies on this compound from different plant sources are limited in publicly accessible literature, this guide draws upon extensive research on its parent compound, Piptocarphol, and other well-characterized derivatives such as Vernolide, Vernodalol, and Vernodalinol. These compounds, primarily isolated from species of the Vernonia genus, offer a valuable framework for understanding the potential therapeutic applications of this class of sesquiterpene lactones.

Quantitative Comparison of Biological Activity

CompoundPlant SourceCancer Cell LineIC50 (µM)Reference
VernolideVernonia amygdalinaHeLa (Cervical Cancer)2.8(Kuo et al., 2003)
VernolideVernonia amygdalinaA549 (Lung Cancer)4.2(Kuo et al., 2003)
VernodalolVernonia amygdalinaMCF-7 (Breast Cancer)1.7(Izevbigie, 2004)
VernodalinolVernonia amygdalinaMCF-7 (Breast Cancer)~180 µg/mL (~450 µM)[1]
VernopicrinVernonia guineensisA375 (Melanoma)0.35[2]
VernomelitensinVernonia guineensisA375 (Melanoma)0.13[2]

Note: The presented IC50 values are indicative of the potential cytotoxic activity of this class of compounds. Direct comparisons should be made with caution due to variations in experimental conditions across different studies.

Experimental Protocols

Isolation and Purification of Sesquiterpene Lactones from Vernonia Species

The following protocol is a generalized procedure based on the successful isolation of vernodalinol from Vernonia amygdalina and can be adapted for the extraction and purification of this compound and other related sesquiterpene lactones.

1. Extraction:

  • Air-dried and powdered leaves of the Vernonia species are extracted with a suitable organic solvent, such as ethanol or methanol, at room temperature for an extended period (e.g., 48-72 hours).

  • The extraction process is typically repeated multiple times to ensure maximum yield.

  • The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator.

2. Fractionation:

  • The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity. A common sequence is n-hexane, chloroform, and ethyl acetate.

  • This step separates compounds based on their polarity, with sesquiterpene lactones typically concentrating in the chloroform and ethyl acetate fractions.

3. Chromatographic Purification:

  • The enriched fractions are further purified using column chromatography over silica gel.

  • A gradient elution system with a mixture of solvents, such as hexane and ethyl acetate, is employed to separate the individual compounds.

  • Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target sesquiterpene lactones.

  • Final purification is often achieved through preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of compounds.

Methodology:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a specific period (e.g., 24, 48, or 72 hours).

  • Following incubation, the MTT reagent is added to each well and incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.

  • The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Signaling Pathway Modulation

Sesquiterpene lactones, including derivatives of Piptocarphol, are known to exert their biological effects by modulating key intracellular signaling pathways involved in inflammation and cancer progression, notably the NF-κB and STAT3 pathways.[2][3]

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses and cell survival. Its constitutive activation is a hallmark of many cancers. Sesquiterpene lactones can inhibit this pathway at multiple levels.

NF_kB_Pathway cluster_nucleus Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB Degradation of IκBα gene Pro-inflammatory & Survival Genes NFkB_nuc->gene Induces Transcription nucleus Nucleus STL Sesquiterpene Lactones (e.g., this compound) STL->IKK Inhibits STL->NFkB Inhibits Translocation STAT3_Pathway cluster_nucleus Cytoplasm Cytokine Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization nucleus Nucleus pSTAT3_dimer->nucleus Translocation gene Target Genes (Proliferation, Survival) pSTAT3_dimer->gene Induces Transcription STL Sesquiterpene Lactones (e.g., this compound) STL->JAK Inhibits STL->STAT3 Inhibits Phosphorylation

References

Safety Operating Guide

Prudent Disposal Protocol for Novel or Unidentified Chemical Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific disposal procedures for a compound named "Diacetylpiptocarphol" are not available in publicly accessible safety and chemical databases. The following guidelines provide a general framework for the proper disposal of a novel, experimental, or uncharacterized chemical compound in a laboratory setting, based on established hazardous waste management principles. Researchers must consult with their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all federal, state, and local regulations.

I. Immediate Safety and Handling Precautions

Given the unknown nature of this compound, it must be handled as a potentially hazardous substance. The following minimum precautions should be taken:

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including but not limited to:

    • Chemical-resistant gloves (e.g., nitrile)

    • Safety goggles or a face shield

    • A lab coat

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[1][2][3]

  • Containment: Ensure the compound is stored in a clearly labeled, sealed, and chemically compatible container.[4][5] The container should be in good condition with no leaks or cracks.[4]

II. Step-by-Step Disposal Procedure

The disposal of an unknown chemical compound requires a conservative approach to ensure safety and environmental protection.

  • Hazard Identification: Since the specific hazards of this compound are unknown, it must be treated as hazardous waste. Do not dispose of it down the drain or in regular trash.[4][5][6]

  • Waste Container Labeling:

    • Label a new, clean, and compatible waste container with the words "Hazardous Waste."[4][7]

    • Clearly write the full chemical name: "this compound." Avoid abbreviations.[4]

    • Include the date of accumulation and the name of the principal investigator or research group.

  • Segregation of Waste: Store the hazardous waste container in a designated and properly segregated area. It should be kept away from incompatible materials.[4][5] Use secondary containment for liquid waste.[5]

  • Contact Environmental Health and Safety (EHS): Schedule a hazardous waste pickup with your institution's EHS department.[4][5] Provide them with all available information about the compound, even if it is limited.

  • Documentation: Maintain a record of the compound's origin (if known), approximate quantity, and the date it was designated as waste.

III. Quantitative Data Summary

As no specific data for "this compound" was found, a quantitative data table cannot be provided. For any new compound, it is critical to perform a thorough literature search and, if necessary, analytical testing to determine its properties before handling and disposal.

IV. Experimental Protocols

Detailed experimental protocols for the disposal of "this compound" cannot be provided due to the lack of information. The primary protocol is to follow the general hazardous waste disposal procedures outlined above and consult with EHS.

V. Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of a novel or uncharacterized chemical compound like this compound.

G Workflow for Disposal of Novel Chemical Compounds cluster_0 Workflow for Disposal of Novel Chemical Compounds start Start: Compound 'this compound' Designated for Disposal assess Assess Hazards: Is a Safety Data Sheet (SDS) Available? start->assess sds_yes Follow Specific Disposal Instructions on SDS assess->sds_yes Yes sds_no Treat as Unknown Hazardous Waste assess->sds_no No label Label Container: 'Hazardous Waste' 'this compound' sds_yes->label sds_no->label segregate Segregate and Store in Secondary Containment label->segregate contact_ehs Contact Environmental Health & Safety (EHS) for Pickup segregate->contact_ehs end End: Proper Disposal by EHS contact_ehs->end

Caption: Disposal workflow for novel chemical compounds.

References

Diacetylpiptocarphol: Essential Safety and Handling Protocols for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Diacetylpiptocarphol" is not a recognized chemical compound in publicly available scientific databases. The following safety and operational guidelines are constructed based on the known properties of the related chemical class, sesquiterpenoid lactones, to which "piptocarphol" belongs. These compounds are known for their biological activity and potential as sensitizers.[1][2] Researchers must exercise caution and consult a formal Safety Data Sheet (SDS) for any specific analogue used.

This guide provides immediate safety, handling, and disposal information for drug development professionals, researchers, and scientists working with potent, biologically active compounds of this nature.

Immediate Safety and Hazard Information

This compound, as a derivative of sesquiterpenoid lactones, should be handled as a potent, hazardous compound. The primary risks are associated with skin sensitization, allergic reactions, and potential toxicity through inhalation or ingestion.[1][3] Sesquiterpene lactones are known to cause allergic contact dermatitis and may act as mutagens through mechanisms like oxidative DNA damage.[1][4]

Key Hazards:

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[5]

  • Skin Sensitization: High potential to cause allergic skin reactions upon contact.[3][6]

  • Eye Damage: Risk of serious eye irritation or damage.[6][7]

  • Respiratory Irritation: Inhalation of dust may cause respiratory system irritation.[8]

Personal Protective Equipment (PPE)

A comprehensive PPE program is mandatory when handling this compound to minimize exposure.[9][10] The required level of protection depends on the scale and nature of the procedure.

PPE LevelEquipment SpecificationPurpose
Level D (Minimum) • Safety glasses with side shields• Standard laboratory coat• Nitrile gloves (double-gloving recommended)• Closed-toe shoesFor handling very small quantities (<1 mg) in a well-ventilated area.[11]
Level C (Standard) • Chemical splash goggles or face shield• Chemical-resistant lab coat or coverall• Double nitrile gloves• Respiratory protection (N95 or higher)For routine weighing, solution preparation, and experimental use.[12]
Level B (High Hazard) • Full-face respirator or PAPR• Chemical-resistant suit or apron• Heavy-duty chemical-resistant gloves (outer)• Nitrile gloves (inner)For large-scale operations, potential for aerosolization, or spill cleanup.[11]

Operational and Disposal Plans

Strict adherence to procedural guidelines is critical to ensure personnel safety and prevent environmental contamination.

Step-by-Step Handling Protocol

1. Preparation and Weighing:

  • Conduct all manipulations of solid this compound within a certified chemical fume hood or a powder containment hood.
  • Use anti-static weighing paper or a tared vial to prevent dispersal of fine powders.
  • Ensure all necessary PPE is correctly donned before handling the compound.[9]
  • Work over a disposable absorbent bench liner to contain any minor spills.

2. Solution Preparation:

  • Add solvent to the pre-weighed solid slowly to avoid splashing.
  • If sonication is required, ensure the vial is securely capped and sealed with paraffin film.
  • Clearly label all solutions with the compound name, concentration, solvent, date, and appropriate hazard pictograms.

3. Experimental Use:

  • When adding the compound to cell cultures or reaction vessels, use precision dispensing tools (e.g., positive displacement pipettes) to minimize aerosol generation.
  • Immediately decontaminate any surfaces that may have come into contact with the compound.

Emergency Procedures
  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[8]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[7] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[7] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste: Collect all contaminated disposables (gloves, wipes, weigh paper) in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions and contaminated solvents in a sealed, properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

  • Decontamination: Decontaminate all non-disposable equipment (spatulas, glassware) with an appropriate solvent (e.g., ethanol, isopropanol) followed by a detergent wash. Collect the initial solvent rinse as hazardous waste.

Visual Workflow for Safe Handling

The following diagram outlines the critical decision points and workflow for handling this compound safely in a laboratory setting.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase start Start: Obtain this compound assess Assess Procedure and Scale start->assess select_ppe Select Appropriate PPE (Level C or higher) assess->select_ppe prep_hood Prepare Chemical Fume Hood select_ppe->prep_hood weigh Weigh Solid Compound prep_hood->weigh dissolve Prepare Stock Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Equipment & Surfaces experiment->decontaminate dispose Segregate & Dispose of Waste decontaminate->dispose remove_ppe Remove PPE Correctly dispose->remove_ppe end_op End Operation remove_ppe->end_op

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.